5-Isopropylisoxazole-3-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWGHHYNHDGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649354 | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-56-5 | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Properties, Synthesis, and Applications
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.[1] 5-Isopropylisoxazole-3-carbonyl chloride is a highly reactive and versatile derivative within this class. As an acyl chloride, it serves as a powerful electrophilic building block, enabling the facile introduction of the 5-isopropylisoxazole core into a wide range of molecular architectures.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. While experimental data for this specific compound is not extensively published, we can deduce its key characteristics based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Rationale |
| CAS Number | 53064-56-5 | Chemical Abstract Service |
| Molecular Formula | C₇H₈ClNO₂ | [4] |
| Molecular Weight | 173.60 g/mol | [4] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on similar acyl chlorides. |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | Characteristic of acyl chlorides.[5] |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | [2] |
Interpreting the Spectroscopic Signature
For a synthetic chemist, spectroscopic data provides the fingerprint of a molecule. Below are the expected key signals for structural verification.
Table 2: Predicted Spectroscopic Data
| Spectrum | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | ~1780 - 1815 cm⁻¹ | The electron-withdrawing chlorine atom increases the C=O bond order, shifting the stretch to a higher frequency than esters or ketones.[6][7] |
| ¹H NMR | Isopropyl -CH (CH₃)₂ | Septet, δ ≈ 3.2-3.5 ppm | The proton on the carbon attached to the isoxazole ring. |
| Isopropyl -CH(CH₃ )₂ | Doublet, δ ≈ 1.3-1.4 ppm | The six equivalent protons of the two methyl groups, split by the single adjacent proton. | |
| Isoxazole Ring H | Singlet, δ ≈ 6.8-7.0 ppm | The single proton on the isoxazole ring at the C4 position. | |
| ¹³C NMR | C =O (Carbonyl) | δ ≈ 160-165 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |
| Isoxazole C 3 & C 5 | δ ≈ 155-175 ppm | The two carbons of the isoxazole ring bonded to heteroatoms. | |
| Isoxazole C 4 | δ ≈ 100-110 ppm | The CH carbon of the isoxazole ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 173 & 175 | The characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |
Synthesis: From Carboxylic Acid to Reactive Intermediate
The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor, 5-Isopropylisoxazole-3-carboxylic acid.[8] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for subsequent reactions.[3]
Preferred Chlorinating Agent: Thionyl Chloride
While several reagents can effect this conversion (e.g., oxalyl chloride, PCl₅), thionyl chloride (SOCl₂) is often the reagent of choice due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Self-Validating Experimental Protocol: Synthesis with Thionyl Chloride
This protocol is designed to be self-validating by ensuring complete conversion and straightforward purification.
-
System Inertness: Assemble a round-bottom flask with a reflux condenser and a drying tube (or bubble the exhaust through an oil bubbler and then a basic scrubber). The entire apparatus must be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). This is critical as the product and reagent are moisture-sensitive.
-
Reagent Charging: To the flask, add 5-Isopropylisoxazole-3-carboxylic acid (1.0 eq). Add neat thionyl chloride (SOCl₂) (2.0-3.0 eq) via syringe. Alternatively, a high-boiling-point solvent like toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (typically ~80 °C for neat SOCl₂). The progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Purification and Validation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps. Purity can be validated by ¹H NMR (disappearance of the acidic proton from the starting material) and IR spectroscopy (appearance of the C=O stretch at ~1800 cm⁻¹).
Core Reactivity and Synthetic Utility
The utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . The chloride ion is an excellent leaving group, facilitating the formation of a wide array of carboxylic acid derivatives.[5][11] This reactivity is the foundation of its use as a molecular scaffold-introducing reagent.
Caption: Key transformations via nucleophilic acyl substitution.
Key Applications in Drug Discovery and Synthesis
-
Amide Library Synthesis: The reaction with primary or secondary amines is one of the most common and robust methods for forming amide bonds. This is particularly valuable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[12] The resulting amides often exhibit improved biological properties and metabolic stability.
-
Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields esters. These can be used as prodrugs or to modulate the lipophilicity of a parent molecule.
-
Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings under Friedel-Crafts conditions (using a Lewis acid catalyst like AlCl₃), attaching the isoxazole moiety to other aromatic systems.[13] This opens pathways to complex, multi-ring structures with potential biological activity.
Safety, Handling, and Storage: A Critical Overview
As a reactive acyl chloride, this compound presents significant hazards and requires stringent handling protocols. Information is synthesized from safety data sheets of analogous compounds.[14][15][16]
Table 3: Hazard and Safety Information
| Hazard Category | Description & Precaution | GHS Pictograms |
| Corrosion | Causes severe skin burns and eye damage. [16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[14] | GHS05 (Corrosion) |
| Reactivity | Reacts violently with water. [14] This hydrolysis reaction releases corrosive HCl gas. All reactions must be conducted under anhydrous conditions and in a well-ventilated chemical fume hood.[14] | N/A |
| Inhalation | May cause respiratory irritation. [16] Avoid breathing vapors or mists. Use only in a chemical fume hood.[14] | GHS07 (Exclamation Mark) |
Protocol for Safe Handling and Storage
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[15] The storage area should be cool, dry, and well-ventilated, specifically designated as a "corrosives area" away from water and moisture.[14]
-
Handling: Always handle this compound within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[14]
-
Quenching & Disposal: Unused or residual reagent must be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a weak base like sodium bicarbonate or by adding it to an alcohol (e.g., isopropanol) to convert it to a less reactive ester before disposal. Dispose of the waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and highly versatile chemical intermediate. Its utility is rooted in the potent electrophilicity of the acyl chloride function, which allows for the efficient construction of amides, esters, and other derivatives. For researchers in medicinal chemistry and drug discovery, it represents a key tool for introducing the biologically significant 5-isopropylisoxazole scaffold to explore new chemical space and develop novel therapeutic agents. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure its effective and safe application in the laboratory.
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Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]
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Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]
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Giglio, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Retrieved from [Link]
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
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Agafonova, A. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 336. Retrieved from [Link]
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Agafonova, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Library of Medicine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]
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5-Isopropylisoxazole-3-carbonyl chloride CAS number
An In-Depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound (CAS No. 53064-56-5) is a highly reactive, bifunctional chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. As an acyl chloride derivative of isoxazole, it combines the established biological relevance of the isoxazole scaffold with the versatile reactivity of the carbonyl chloride group. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its core reactivity, and a discussion of its pivotal role as a building block in the development of novel therapeutic agents. For researchers in drug discovery, understanding the causality behind its use is key; this molecule serves as a powerful tool for rapidly generating libraries of isoxazole-3-carboxamides, a class of compounds with proven pharmacological activity across multiple disease targets.[1][2][3]
PART 1: Physicochemical & Spectroscopic Profile
While specific experimental spectra for this exact molecule are not widely published in public databases, its spectroscopic profile can be reliably predicted based on the well-characterized features of its constituent functional groups: the isoxazole ring and the acyl chloride moiety.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 53064-56-5 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.6 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid |
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching band. Due to the strong electron-withdrawing effect of the chlorine atom, this band appears at a characteristically high frequency.[4][5]
-
Expected Absorption: A very strong, sharp peak in the range of 1780-1815 cm⁻¹ .[6] The presence of this band is a key diagnostic marker for the successful conversion from the precursor carboxylic acid, which would exhibit a broader C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Isopropyl Group: A doublet at approximately 1.3-1.4 ppm (6H) for the two methyl groups and a septet at approximately 3.1-3.3 ppm (1H) for the methine proton.
-
Isoxazole Ring Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to be significantly deshielded by the adjacent electron-withdrawing groups, likely appearing around 6.8-7.2 ppm (1H).
-
-
¹³C NMR:
-
Carbonyl Carbon: The acyl chloride carbonyl carbon is highly deshielded and would appear in the range of 160-170 ppm .
-
Isoxazole Ring Carbons: C3 and C5 will be downfield, likely >150 ppm, while C4 will be further upfield.
-
Isopropyl Carbons: The methine carbon would be around 28-32 ppm and the methyl carbons around 21-23 ppm .
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 173, with a characteristic M+2 isotope peak at m/z 175 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Key Fragmentation: A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion. Therefore, a significant peak would be expected at m/z 138 (M-35).
PART 2: Synthesis and Mechanism
This compound is not typically prepared from simple precursors but is synthesized by activating its corresponding carboxylic acid. The most common and reliable laboratory method involves the use of thionyl chloride (SOCl₂).[7][8]
Causality of Reagent Choice: Thionyl chloride is an ideal reagent for this conversion for two primary reasons. First, it effectively converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[9][10] Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.[10]
Protocol: Synthesis from 5-Isopropylisoxazole-3-carboxylic Acid
This protocol describes the conversion of the parent carboxylic acid to the target acyl chloride.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), add 5-isopropylisoxazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent. The reaction can also be run neat.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism for conversion of a carboxylic acid to an acyl chloride using SOCl₂.
PART 3: Core Reactivity & Applications in Drug Discovery
The primary utility of this compound stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Its most significant application in drug discovery is the reaction with primary or secondary amines to form stable isoxazole-3-carboxamide derivatives.[11][12]
Causality of Application: The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple, diverse biological targets.[13] By using this compound, researchers can rapidly and efficiently synthesize a large library of novel carboxamide compounds. Each unique amine introduces a new side chain (R' group), allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given drug target.[1][2]
Key Reaction: Amide Synthesis
This reaction is the cornerstone of its utility in creating compound libraries for screening.
Caption: General reaction scheme for the formation of isoxazole-3-carboxamides.
Protocol: General Procedure for Amide Coupling
-
Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.
Therapeutic Relevance of Isoxazole-3-Carboxamides
Derivatives synthesized from this compound and its analogues have shown promise in several therapeutic areas:
-
TRPV1 Antagonists: Isoxazole-3-carboxamides have been optimized to create potent and soluble antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation.[2]
-
Anticancer Agents: The isoxazole-carboxamide core is present in compounds evaluated for antiproliferative activity against various cancer cell lines, including melanoma.[1]
-
COX Inhibitors: Certain derivatives have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.[3]
-
Antimicrobial and Antitubercular Agents: This scaffold has been used to develop new agents against bacterial and mycobacterial strains, including Mycobacterium tuberculosis.[3][14]
PART 4: Safety and Handling
As a reactive acyl chloride, this compound must be handled with appropriate precautions.
Table 2: Hazard Summary
| Hazard | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield. |
| Moisture Sensitive | Reacts violently with water, releasing corrosive HCl gas. | Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and dried glassware. |
| Lachrymator | Vapors can cause irritation and tearing of the eyes. | Always handle inside a certified chemical fume hood. |
Protocol: Safe Handling and Quenching
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and nucleophiles (e.g., alcohols, amines).
-
Dispensing: Transfer the reagent in a fume hood. Use dry syringes or cannulas for liquid transfers.
-
Quenching Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and then slowly add the mixture to a beaker of isopropanol to quench, followed by neutralization.
-
Quenching Excess Reagent: Slowly add the excess reagent to a stirred, cooled (ice bath) solution of a less reactive alcohol like isopropanol. After the initial reaction subsides, slowly add water and then a base (e.g., sodium bicarbonate) to neutralize the generated acid.
Caption: Safe workflow for quenching excess this compound.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride
Introduction
This compound is a specialized chemical intermediate that holds significant value in the fields of organic synthesis and medicinal chemistry. As a derivative of isoxazole, a five-membered heterocycle containing nitrogen and oxygen, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its utility is primarily derived from the reactive acyl chloride functional group, which allows for the facile introduction of the 5-isopropylisoxazole moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and drug development. The isoxazole ring is a privileged scaffold in numerous biologically active compounds, and understanding the handling and application of its activated forms, such as this carbonyl chloride, is crucial for the advancement of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its use in experimental design and for ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 173.60 g/mol | [1][2] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2] |
| CAS Number | 53064-56-5 | [1] |
| Appearance | Brown liquid oil (based on related compounds) | [3] |
| SMILES Code | O=C(Cl)C1=NOC(C(C)C)=C1 | [1] |
| Synonyms | 5-Isopropyl-1,2-oxazole-3-carbonyl chloride | [1] |
Synthesis and Mechanism
The synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid, into the more reactive acyl chloride. This transformation is a common and fundamental reaction in organic synthesis.[4]
General Synthesis Pathway
The most common method for this conversion is the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Thionyl Chloride
The following is a representative protocol for the synthesis of this compound.
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-isopropylisoxazole-3-carboxylic acid.
-
Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction : Heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Work-up : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification : The crude product can be purified by distillation under reduced pressure to yield the final this compound.
Key Reactions and Applications
The primary utility of this compound lies in its function as an acylating agent.[5] The electrophilic nature of the carbonyl carbon makes it highly susceptible to nucleophilic attack, enabling the formation of amides, esters, and other carboxylic acid derivatives.[4][5] This reactivity is fundamental to its application in medicinal chemistry for the synthesis of biologically active molecules.[5]
Amide Formation
A common application is the reaction with primary or secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Caption: General acylation pathway using this compound.
Experimental Protocol: Amide Synthesis
-
Reactant Setup : Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Base Addition : Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine.
-
Acylation : Cool the mixture in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the flask.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Quenching and Extraction : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by column chromatography or recrystallization.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][6]
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [3][7][8] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8] Avoid contact with skin and eyes.[6] | |
| Storage | Store in a tightly sealed container in a cool, dry place away from moisture.[1][7] | |
| In case of Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing. Seek immediate medical attention.[3] | |
| In case of Eye Contact | Rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] | |
| In case of Inhalation | Move the person to fresh air and keep comfortable for breathing.[3][9] Seek immediate medical attention.[9] | |
| In case of Ingestion | Rinse mouth. Do NOT induce vomiting.[3][9] Seek immediate medical attention.[9] | |
| Incompatible Materials | Water, bases, alcohols, amines, and reducing agents.[6] |
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of novel chemical entities, particularly within the pharmaceutical industry. Its high reactivity, stemming from the acyl chloride group, allows for efficient incorporation of the 5-isopropylisoxazole scaffold. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.
References
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An In-Depth Technical Guide to the Structure Elucidation of 5-Isopropylisoxazole-3-carbonyl chloride
Introduction: The Role and Challenges of a Reactive Intermediate
In the landscape of pharmaceutical and agrochemical research, heterocyclic scaffolds are paramount. Among these, the isoxazole ring system is a privileged structure, serving as a cornerstone in a multitude of biologically active molecules.[1] The specific compound, 5-isopropylisoxazole-3-carbonyl chloride, represents a highly valuable, yet challenging, synthetic intermediate. Its bifunctional nature—a stable isoxazole core coupled with a reactive acyl chloride group—allows for its facile incorporation into larger, more complex molecular architectures, typically through acylation reactions.[2]
The precise structural confirmation of such a reactive building block is not merely an academic exercise; it is a critical checkpoint in the drug development and manufacturing pipeline. An unambiguous elucidation of its structure guarantees the fidelity of subsequent synthetic steps, ensures the correct composition of the final active pharmaceutical ingredient (API), and is fundamental to quality control and regulatory compliance.
However, the inherent reactivity of the acyl chloride moiety presents a significant analytical challenge. It is highly susceptible to hydrolysis and can react with nucleophilic solvents or impurities.[3] This necessitates a carefully designed, multi-technique analytical approach to confirm the molecule's identity and purity while preventing its degradation. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound, integrating mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and chromatography.
A Note on Safety: this compound is a corrosive material that causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive. All handling must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles, and under an inert atmosphere where possible.[3][5]
The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition (via high-resolution MS) and offers clues to the structure through characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, ¹H and ¹³C NMR map the complete carbon-hydrogen framework, revealing connectivity through spin-spin coupling.
-
Infrared (IR) Spectroscopy: Rapidly identifies key functional groups, serving as a quick and definitive confirmation of the acyl chloride and isoxazole moieties.
-
Gas or Liquid Chromatography (GC/LC): Assesses the purity of the sample and separates the target compound from starting materials, byproducts, or isomers, often coupled directly to a mass spectrometer for peak identification.
The relationship between these techniques in a typical workflow is illustrated below.
Sources
An In-depth Technical Guide to the Spectral Analysis of 5-Isopropylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the novel compound 5-isopropylisoxazole-3-carbonyl chloride, a potentially valuable building block in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from the closely related precursor, 5-isopropylisoxazole-3-carboxylic acid, to present a robust and predictive characterization. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral features. Detailed experimental protocols for the synthesis of the target compound and the acquisition of its spectral data are also provided to ensure scientific integrity and reproducibility.
I. Introduction: The Significance of this compound
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its unique electronic properties and ability to participate in various biological interactions make it an attractive moiety for the design of novel therapeutics. The introduction of an isopropyl group at the 5-position and a reactive carbonyl chloride at the 3-position creates a versatile intermediate for the synthesis of a diverse library of amide, ester, and ketone derivatives. Accurate and thorough characterization of this building block is paramount for ensuring the identity, purity, and predictable reactivity of downstream compounds in a drug discovery pipeline. This guide serves as a foundational resource for researchers working with this and structurally related compounds.
II. Synthesis and Experimental Protocols
The synthesis of this compound is most efficiently achieved through the conversion of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for achieving high yield and purity.
A. Synthesis of this compound from 5-Isopropylisoxazole-3-carboxylic acid
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-isopropylisoxazole-3-carboxylic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][2]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[3]
-
The reaction mixture is then heated to reflux (typically around 80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.[4]
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acyl chloride with atmospheric moisture.
-
Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Removal of Byproducts: The gaseous nature of SO₂ and HCl drives the reaction to completion according to Le Chatelier's principle.
Caption: Synthesis of this compound.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known shifts of its carboxylic acid precursor and the established effects of converting a carboxylic acid to an acyl chloride.
A. ¹H NMR Spectral Data
The conversion of the carboxylic acid to the acyl chloride will result in the disappearance of the acidic proton signal and a downfield shift of the protons on the carbon adjacent to the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Isopropyl -CH₃ | ~1.35 | Doublet | ~7.0 | The six equivalent methyl protons are split by the single methine proton. |
| Isopropyl -CH | ~3.20 | Septet | ~7.0 | The methine proton is split by the six adjacent methyl protons. A slight downfield shift is expected due to the electron-withdrawing nature of the isoxazole ring. |
| Isoxazole H-4 | ~6.80 | Singlet | - | This proton is on the isoxazole ring and its chemical shift is influenced by the aromatic character of the ring. |
Key Differences from Carboxylic Acid Precursor:
-
The broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) will be absent.
-
The protons alpha to the carbonyl group (in this case, the isoxazole ring proton) may experience a slight downfield shift due to the increased electron-withdrawing nature of the acyl chloride compared to the carboxylic acid.
B. ¹³C NMR Spectral Data
The most significant change in the ¹³C NMR spectrum upon conversion of the carboxylic acid to the acyl chloride will be the chemical shift of the carbonyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Isopropyl -CH₃ | ~21.0 | Typical chemical shift for methyl carbons of an isopropyl group. |
| Isopropyl -CH | ~28.0 | The methine carbon of the isopropyl group. |
| Isoxazole C-4 | ~105.0 | Chemical shift is characteristic of this position in the isoxazole ring. |
| Isoxazole C-5 | ~175.0 | This carbon is attached to the isopropyl group and is part of the heterocyclic ring. |
| Carbonyl C=O | ~160.0-170.0 | The carbonyl carbon of an acyl chloride is typically found in this region, which is slightly downfield compared to the corresponding carboxylic acid (around 170-185 ppm).[5][6][7] |
Experimental Protocol for NMR Data Acquisition:
-
Dissolve a 5-10 mg sample of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The conversion of the carboxylic acid to the acyl chloride will result in distinct changes in the IR spectrum.
Predicted IR Spectral Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |
| C-H (sp³) stretch | 2970-2870 | Medium-Strong | Characteristic stretching vibrations of the isopropyl group. |
| C=O stretch | ~1780-1815 | Strong | The carbonyl stretch of an acyl chloride is at a significantly higher wavenumber than that of a carboxylic acid (typically 1700-1725 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom.[8][9][10][11][12] |
| C=N stretch (isoxazole) | ~1600-1650 | Medium | Characteristic of the isoxazole ring. |
| C-O stretch (isoxazole) | ~1200-1250 | Medium | Characteristic of the isoxazole ring. |
| C-Cl stretch | ~650-850 | Medium | Stretching vibration of the carbon-chlorine single bond. |
Key Differences from Carboxylic Acid Precursor:
-
Disappearance of the O-H stretch: The very broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group will be absent.[10]
-
Shift of the C=O stretch: The strong carbonyl absorption will shift to a higher frequency (wavenumber) as noted in the table.
Experimental Protocol for IR Data Acquisition:
-
For a liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is often simpler and requires less sample preparation.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
V. Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Predicted Mass Spectrum Data:
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
Caption: Predicted mass fragmentation pathway.
Interpretation of Key Fragments:
-
Molecular Ion ([M]⁺˙): Expect to see two peaks at m/z 173 and 175 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Acylium Ion ([M-Cl]⁺): The loss of a chlorine radical from the molecular ion is a very common fragmentation pathway for acyl chlorides, leading to a prominent peak at m/z 138.[13][14] This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide ([M-Cl-CO]⁺): The acylium ion can further fragment by losing a neutral molecule of carbon monoxide, resulting in a peak at m/z 110.
-
Isoxazole Ring Fragments: Cleavage of the isoxazole ring can also occur, leading to various smaller fragments.
Experimental Protocol for MS Data Acquisition:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Use electron ionization (EI) as the ionization method to induce fragmentation.
-
Acquire the mass spectrum over a suitable mass-to-charge ratio (m/z) range (e.g., 40-200 amu).
VI. Conclusion
This technical guide has provided a detailed and predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the known spectral characteristics of its carboxylic acid precursor and fundamental spectroscopic principles, we have constructed a comprehensive and scientifically sound characterization of this important synthetic intermediate. The included experimental protocols for synthesis and data acquisition are designed to ensure that researchers can confidently prepare and characterize this compound in their own laboratories. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel isoxazole-based compounds, facilitating more efficient and informed research endeavors.
VII. References
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
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Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
-
Pearson. Carboxylic Acid to Acid Chloride: Videos & Practice Problems. [Link]
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-
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-
ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Isopropylisoxazole-3-carbonyl chloride
Introduction: The Strategic Importance of Isoxazoles in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in the design of novel therapeutics.[6][7] The derivative, 5-isopropylisoxazole-3-carbonyl chloride, is a highly valuable and reactive intermediate. It serves as a critical building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[8] This guide provides a comprehensive overview of the synthesis of this key intermediate from its corresponding carboxylic acid, delving into the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
From Carboxylic Acid to Acyl Chloride: A Mechanistic Perspective
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The primary challenge lies in converting the hydroxyl group, a poor leaving group, into a more labile one. This is typically achieved by using specific chlorinating agents.[9][10]
Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[11][12]
Thionyl Chloride (SOCl₂): The reaction with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate.[9][10] This intermediate readily eliminates sulfur dioxide (SO₂) and a chloride ion, which then acts as the nucleophile to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the purification process as they can be easily removed from the reaction mixture.[11][13]
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that often allows for milder reaction conditions.[12][14] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF.[15] This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, which aids in product isolation.[16][17]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.
Materials and Equipment:
-
5-Isopropylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
-
Standard laboratory glassware
Workflow for the Synthesis:
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to prevent hydrolysis of the reagents and product.
-
Charging the Reactor: To a round-bottom flask equipped with a magnetic stir bar, add 5-isopropylisoxazole-3-carboxylic acid. Add an anhydrous inert solvent such as dichloromethane (DCM) or toluene. The use of a solvent is recommended to ensure better temperature control and stirring.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension of the carboxylic acid. The addition should be dropwise to control the initial exothermic reaction and the evolution of HCl gas.
-
Reaction: After the addition is complete, attach a reflux condenser fitted with a drying tube. Gradually warm the reaction mixture to reflux. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[18][19]
Reaction Parameters and Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Isopropylisoxazole-3-carboxylic acid | The precursor for the target acyl chloride. |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Efficiently converts the carboxylic acid to the acyl chloride with gaseous byproducts.[11][12] |
| Solvent | Anhydrous Dichloromethane, Toluene, or neat | An inert solvent helps to control the reaction temperature and improve mixing. Reactions can sometimes be run neat.[12] |
| Temperature | 0°C for addition, then reflux | Initial cooling controls the exothermicity, while reflux drives the reaction to completion. |
| Reaction Time | 1-4 hours (typical) | Monitored by TLC or GC-MS for completion. |
| Purification | Vacuum Distillation | Effective for separating the desired product from non-volatile impurities.[18][19] |
Mechanistic Illustration
The following diagram illustrates the key steps in the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Caption: Mechanism of acyl chloride formation using thionyl chloride.[9][10][11]
Safety and Handling
Working with chlorinating agents like thionyl chloride and oxalyl chloride requires strict adherence to safety protocols due to their corrosive and toxic nature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[20][21][22] All manipulations should be conducted in a well-ventilated fume hood.[23]
-
Handling: These reagents are highly sensitive to moisture and react violently with water to produce toxic gases (HCl and SO₂).[22][24] Ensure all equipment is dry and handle under an inert atmosphere whenever possible.
-
Waste Disposal: Quench any residual reagent carefully with a suitable solvent (e.g., isopropanol) before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
-
Spill Response: In case of a spill, evacuate the area and neutralize with an appropriate absorbent material like sodium bicarbonate. Do not use water.[20][21]
Conclusion
The synthesis of this compound from its carboxylic acid is a robust and well-established transformation that is crucial for the advancement of pharmaceutical and agrochemical research. By understanding the underlying reaction mechanisms and adhering to meticulous experimental techniques and safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The choice of chlorinating agent and reaction conditions can be tailored to the specific needs of the synthesis, ensuring high yields and purity of the final product.
References
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]
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PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
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Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]
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PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
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MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
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PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability, Storage, and Handling of 5-Isopropylisoxazole-3-carbonyl chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Versatile Building Block
5-Isopropylisoxazole-3-carbonyl chloride is a bifunctional reagent of significant interest in medicinal and process chemistry. Its structure, featuring a relatively stable isoxazole heterocycle and a highly reactive acyl chloride moiety, makes it a valuable intermediate for introducing the 5-isopropylisoxazole scaffold into complex molecules, a common motif in the development of pharmacologically active compounds.[1][2] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. Understanding the interplay between the stable aromatic ring and the labile acyl chloride is paramount for its effective use, ensuring reaction efficiency, minimizing impurity formation, and guaranteeing the safety of laboratory personnel.
This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for quality assessment and practical insights for researchers in drug discovery and development.
Core Chemical Properties and Reactivity Profile
The chemical behavior of this compound is dominated by the properties of its two key functional groups:
-
The Acyl Chloride Moiety: As with all acyl chlorides, this functional group is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the adjacent oxygen and chlorine atoms.[3] This makes it exceptionally susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and carboxylates.[4][5] This reactivity is the cornerstone of its utility as an acylating agent for the synthesis of esters, amides, and anhydrides.[2][6]
-
The Isoxazole Ring: In contrast to the acyl chloride, the isoxazole ring is a stable, five-membered aromatic heterocycle.[7] It is generally resistant to many common reagents. However, its stability is not absolute and can be compromised under specific conditions, such as elevated pH, high temperatures, or UV irradiation.[7][8][9] The electron-donating isopropyl group at the 5-position influences the electronic distribution of the ring, but the primary point of instability for the molecule as a whole remains the exocyclic acyl chloride group.
The Primary Degradation Pathway: Hydrolysis
The most significant and immediate stability concern for this compound is its rapid reaction with water.
Mechanism of Hydrolysis: Acyl chlorides react readily with water, even atmospheric moisture, in a nucleophilic addition-elimination reaction.[10][11] The process involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid (5-Isopropylisoxazole-3-carboxylic acid) and hydrogen chloride (HCl).[4] This reaction is often vigorous and results in the release of corrosive HCl gas, which is why the compound is observed to "fume" in moist air.[10][12]
Consequences of Hydrolysis:
-
Loss of Potency: The resulting carboxylic acid is significantly less reactive than the acyl chloride and is generally incapable of performing the desired acylation reactions under standard conditions.
-
Impurity Profile: The formation of 5-Isopropylisoxazole-3-carboxylic acid introduces a significant impurity that can complicate reaction work-up and product purification.
-
Safety Hazard: The evolution of HCl gas is a notable safety concern, requiring proper ventilation and handling.[13]
Caption: Potential Degradation Pathways.
Recommended Storage and Handling Protocols
Given its high reactivity, particularly with moisture, stringent storage and handling protocols are essential. These recommendations are synthesized from safety data sheets for analogous acyl chlorides and heterocyclic compounds. [13][14][15][16]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture. [13] |
| Container | Use a tightly sealed, robust container, preferably with a PTFE-lined cap. | Prevents moisture ingress and protects from physical damage. [16] |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Reduces the rate of potential degradation pathways and vapor pressure. [13] |
| Location | A well-ventilated, dedicated storage area for corrosive and reactive chemicals. | Ensures safety in case of accidental spills or container failure. [15] |
| Incompatibilities | Store away from water, alcohols, bases, amines, and strong oxidizing/reducing agents. | Prevents violent reactions and degradation. [15]|
Safe Handling Procedures:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or corrosive HCl gas. [13][14]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles with a face shield. [5][13][14]3. Dispensing: Use dry glassware and syringes/needles for transferring the reagent. If weighing, do so quickly and efficiently to minimize exposure to air.
-
Spill Response: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning. Do not use water. Evacuate the area if the spill is large. 5. Quenching: Any excess or waste material should be quenched slowly and carefully by adding it to a stirred, cooled solution of a suitable nucleophile, such as isopropanol or a dilute sodium bicarbonate solution, in the fume hood.
Experimental Protocol: Purity Assessment via Derivatization-HPLC
Direct analysis of acyl chlorides by reverse-phase HPLC is not feasible due to their immediate reaction with aqueous mobile phases. Therefore, a quality control protocol must involve a rapid and quantitative conversion (derivatization) to a stable compound prior to analysis. This protocol serves as a self-validating system for assessing the purity of the starting material. [17] Protocol 5.1: Conversion to Methyl 5-Isopropylisoxazole-3-carboxylate for HPLC Analysis
Objective: To determine the purity of a sample of this compound by converting it to its corresponding methyl ester and quantifying the product via HPLC.
Materials:
-
This compound sample
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)
-
HPLC-grade Acetonitrile (ACN) and water
-
Volumetric flasks, syringes, and vials
Methodology:
-
Sample Preparation (in a fume hood): a. Accurately weigh approximately 10-20 mg of the this compound into a clean, dry vial. b. Add 1.0 mL of anhydrous DCM to dissolve the sample. c. To the stirred solution, add 0.5 mL of anhydrous MeOH followed by 2-3 equivalents of TEA. d. Cap the vial and allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically instantaneous.
-
Dilution for HPLC: a. Dilute the reaction mixture to a final concentration of ~0.1 mg/mL using a suitable mobile phase mixture (e.g., 50:50 ACN:Water). b. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic or gradient elution with ACN and water. A typical starting point is 60% ACN / 40% Water. c. Flow Rate: 1.0 mL/min. d. Detector: UV detector at a suitable wavelength (e.g., 230 nm or 254 nm). e. Injection Volume: 10 µL.
-
Data Interpretation: a. The primary peak will correspond to the stable methyl 5-isopropylisoxazole-3-carboxylate. b. A key potential impurity to look for is the 5-isopropylisoxazole-3-carboxylic acid, which would arise from any hydrolyzed starting material. It will typically have a shorter retention time than the ester. c. Purity is calculated as the area of the ester peak divided by the total area of all peaks.
Caption: Workflow for QC Purity Assessment.
Summary and Best Practices
This compound is a highly valuable yet sensitive reagent. Its stability is fundamentally dictated by the extreme moisture sensitivity of the acyl chloride functional group. Adherence to strict anhydrous and inert handling conditions is non-negotiable for preserving its integrity and ensuring successful synthetic outcomes.
Key Takeaways:
-
Moisture is the Primary Enemy: The principal degradation pathway is rapid hydrolysis to the corresponding carboxylic acid.
-
Inert Conditions are Mandatory: Always store and handle under a dry, inert atmosphere like nitrogen or argon.
-
Handle with Respect: The compound is corrosive and reacts vigorously with many nucleophiles. Always use a fume hood and appropriate PPE.
-
Verify Purity: Due to its inherent instability, the purity of the reagent should be verified before use, especially if it has been stored for an extended period. The derivatization-HPLC method provides a reliable means of quality control.
By understanding these principles and implementing the recommended protocols, researchers can confidently and safely leverage the synthetic power of this compound in their development programs.
References
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A Comprehensive Technical Guide to the Safe Handling of 5-Isopropylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 5-Isopropylisoxazole-3-carbonyl chloride, a reactive acyl chloride intermediate pivotal in the synthesis of complex, biologically active molecules.[1] Given its inherent reactivity, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical information from safety data sheets of structurally analogous compounds to offer a robust framework for its manipulation in a research and development setting.
Section 1: Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale/Source |
| Molecular Formula | C7H8ClNO2 | Based on the chemical name. |
| Molecular Weight | ~173.6 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid (cream to light yellow) or liquid at room temperature. | Inferred from analogs like 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride which is a solid, and other isoxazole derivatives which can be solids.[2][3] |
| Odor | Pungent, acrid | Characteristic of acyl chlorides which react with atmospheric moisture to produce HCl. |
| Reactivity | Highly reactive with water, alcohols, and other nucleophiles. | This is a defining characteristic of the carbonyl chloride functional group.[4] |
| Moisture Sensitivity | High | Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.[4] |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). | Typical for organic synthesis intermediates.[5] |
Section 2: Hazard Identification and Toxicological Profile
Based on consistent data from analogous compounds, this compound should be treated as a corrosive substance that can cause severe skin burns and eye damage.[3][4][6][7][8][9] The primary hazards are associated with its reactivity.
-
Acute Effects:
-
Inhalation: May cause severe respiratory irritation and is potentially fatal if inhaled.[10] Vapors and dusts are corrosive to the respiratory tract.[7][10]
-
Skin Contact: Causes severe skin burns.[3][4][6][7][8][9][10] Prompt action is required upon contact.
-
Eye Contact: Poses a serious risk of severe eye damage, including blindness.[6][7]
-
Ingestion: Harmful if swallowed.[4] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[6]
-
-
Chronic Effects: The toxicological properties have not been fully investigated for many specific isoxazole carbonyl chlorides.[6] However, repeated exposure to corrosive materials can lead to long-term tissue damage. Some individuals may develop an allergic skin reaction.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls for Safe Handling.
Step-by-Step Protocol for Donning and Doffing PPE:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Donning PPE (in order):
-
Wear a flame-resistant lab coat.
-
Put on appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Check for any signs of degradation or punctures.
-
Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
-
Handling the Compound: All manipulations of this compound must be performed within a certified chemical fume hood.[3][6][7]
-
Doffing PPE (in order to prevent cross-contamination):
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the face shield.
-
Remove goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[4]
-
Section 4: Safe Handling and Storage Procedures
The principal cause of handling incidents with acyl chlorides is their reactivity with nucleophiles, especially water.
Experimental Workflow: A Typical Acylation Reaction
Caption: A typical safe workflow for acylation reactions.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6]
-
Avoid contact with incompatible materials such as water, alcohols, bases, and oxidizing agents.[4]
Section 5: Emergency Procedures: Spills, Leaks, and First Aid
Immediate and correct response to an emergency is critical.
Spill or Leak:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4]
-
For liquid spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Do not use water to clean up spills, as this will generate hydrochloric acid.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7][10] Seek immediate medical attention.[6][7][10]
-
Skin Contact: Immediately remove all contaminated clothing.[6][7] Rinse the skin with copious amounts of water for at least 15 minutes.[3][6][7] Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[6][7][10] Remove contact lenses if present and easy to do.[6][7][10] Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[4][6][7] Do NOT induce vomiting.[4][6][7] Seek immediate medical attention.
Section 6: Disposal Considerations
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[6]
-
Dispose of unused material and its container at an approved waste disposal facility.[3][6][7]
-
Do not dispose of it down the drain.
-
The quenching of excess this compound should be done carefully in a controlled manner by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should only be performed by trained personnel.
Section 7: Reactivity Profile and Incompatible Materials
The high reactivity of the acyl chloride functional group is the primary safety concern.
-
Water: Reacts vigorously with water to produce 5-isopropylisoxazole-3-carboxylic acid and corrosive hydrochloric acid gas.
-
Alcohols and Amines: Reacts exothermically to form esters and amides, respectively. These are often the desired reactions but must be controlled.
-
Bases: Strong bases can cause vigorous and potentially hazardous reactions.
-
Metals: May be corrosive to metals, potentially producing flammable hydrogen gas.[4]
References
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
GHC. (2024, June 6). Safety Data Sheet: Carbonyl Chloride. [Link]
-
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
-
PubChem. (n.d.). Isoxazole-5-carbonyl chloride. National Institutes of Health. [Link]
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PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. National Institutes of Health. [Link]
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MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
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The Isoxazole Core Reimagined: A Technical Guide to the Medicinal Chemistry Applications of 5-Isopropylisoxazole-3-carbonyl Chloride
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a five-membered heterocycle that has consistently delivered compounds with a remarkable breadth of biological activities.[1][2][3][4][5] From established antibacterial and anti-inflammatory agents to novel anticancer and antiviral candidates, the isoxazole moiety has proven its value in drug discovery.[1][2][3] This guide delves into the potential of a specific, yet underexplored, isoxazole building block: 5-Isopropylisoxazole-3-carbonyl chloride . While its direct applications are not yet widely documented, its constituent parts—the isoxazole-3-carbonyl chloride reactive handle and the 5-isopropyl group—suggest a rich vein of possibility for the synthesis of novel therapeutic agents.
This document will serve as a technical guide for researchers, scientists, and drug development professionals. We will explore the synthesis of this key intermediate, its inherent reactivity, and, through reasoned extrapolation from closely related structures, its potential applications in generating novel bioactive molecules. We will dissect the causal logic behind experimental design and propose pathways for the rational design of new chemical entities based on this versatile scaffold.
The Strategic Importance of the this compound Moiety
The power of this compound as a medicinal chemistry building block lies in the synergistic interplay of its three key components: the isoxazole core, the reactive carbonyl chloride group, and the modulatory isopropyl substituent.
-
The Isoxazole Core: This aromatic heterocycle is a bioisostere for various functional groups and can engage in a range of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] Its inherent stability and the ability to tune its electronic properties through substitution make it an attractive foundation for drug design.[3]
-
The Carbonyl Chloride: This highly reactive acylating agent is the synthetic linchpin, enabling the facile formation of stable amide and ester linkages. This allows for the straightforward coupling of the isoxazole scaffold to a diverse array of amines and alcohols, rapidly generating large libraries of compounds for biological screening.
-
The 5-Isopropyl Group: The isopropyl group, while seemingly simple, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its lipophilic nature can enhance membrane permeability and bioavailability.[6] Furthermore, its branched structure can provide steric hindrance, potentially influencing metabolic stability by shielding adjacent functionalities from enzymatic degradation.[6]
The logical relationship between these components forms the basis of the synthetic strategies and potential applications discussed in this guide.
Figure 1: The synergistic components of this compound.
Synthesis of the Core Intermediate: A Step-by-Step Approach
The synthesis of this compound is a two-step process, beginning with the construction of the isoxazole ring to form the parent carboxylic acid, followed by activation to the highly reactive carbonyl chloride.
Synthesis of 5-Isopropylisoxazole-3-carboxylic Acid
The formation of the 5-substituted-isoxazole-3-carboxylic acid core can be achieved through a [3+2] cycloaddition reaction. A common and effective method involves the reaction of an in-situ generated nitrile oxide with an appropriately substituted alkyne. In this case, we propose the reaction of the nitrile oxide derived from 2-chloro-2-(hydroxyimino)acetate with 3-methyl-1-butyne.
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The Isoxazole Nucleus: A Cornerstone in Modern Drug Discovery with a Focus on the 5-Isopropyl Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Privileged Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a five-membered heterocyclic motif consistently found in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block in the design of novel therapeutics.[5] The isoxazole core is a key pharmacophore in a range of approved drugs, from the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole, underscoring its broad therapeutic applicability.[1][6] This guide will delve into the biological relevance of the isoxazole moiety, with a particular focus on the structural and functional implications of substitution at the 5-position, specifically with an isopropyl group. While the broader isoxazole family is well-documented, the specific contributions of the 5-isopropylisoxazole moiety will be explored through the lens of established structure-activity relationships and medicinal chemistry principles.
I. The Broad Biological Spectrum of Isoxazole Derivatives
The isoxazole nucleus is a chameleon in the world of pharmacology, with its derivatives exhibiting a vast array of biological activities. This versatility stems from the isoxazole ring's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.[2][7]
Table 1: Diverse Pharmacological Activities of Isoxazole-Containing Compounds [1][2][3][6][7]
| Pharmacological Activity | Therapeutic Area | Examples of Isoxazole-Containing Drugs/Candidates |
| Anti-inflammatory | Rheumatoid Arthritis, Pain | Valdecoxib (COX-2 inhibitor), Leflunomide |
| Anticancer | Various Cancers | Acivicin, NVP-AUY922 (Hsp90 inhibitor) |
| Antimicrobial | Bacterial Infections | Sulfamethoxazole, Cloxacillin |
| Immunosuppressive/Immunomodulatory | Autoimmune Diseases | Leflunomide, various experimental compounds |
| Antiviral | Viral Infections | Pleconaril |
| Anticonvulsant | Epilepsy | Zonisamide |
| Anxiolytic | Anxiety Disorders | Experimental compounds |
The diverse biological activities of isoxazole derivatives highlight the scaffold's importance in drug discovery. The specific nature and position of substituents on the isoxazole ring play a critical role in determining the compound's pharmacological profile and potency.[7][8]
II. The Significance of the 5-Position: A Gateway to Modulating Activity
Structure-activity relationship (SAR) studies of isoxazole derivatives have consistently demonstrated that substitution at the 5-position is a key determinant of biological activity.[7] The substituent at this position can influence a molecule's:
-
Binding Affinity and Selectivity: The size, shape, and electronic properties of the 5-substituent can dictate how the molecule interacts with the binding pocket of its target protein.
-
Pharmacokinetic Properties: Lipophilicity, metabolic stability, and solubility are all influenced by the nature of the 5-substituent, impacting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
III. The 5-Isopropylisoxazole Moiety: A Hypothesis-Driven Exploration
While specific, extensively studied examples of drugs featuring a 5-isopropylisoxazole core are not prominently documented in publicly available literature, we can extrapolate its potential biological relevance based on established medicinal chemistry principles. The isopropyl group, a small, branched alkyl chain, can confer several important properties to a molecule.
A. Physicochemical Impact of the Isopropyl Group
-
Increased Lipophilicity: The addition of an isopropyl group increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and the blood-brain barrier, which may be advantageous for targeting intracellular proteins or the central nervous system.
-
Steric Bulk: The branched nature of the isopropyl group provides steric bulk, which can influence the molecule's conformation and its fit within a binding site. This can lead to improved potency and selectivity for the target protein.
-
Metabolic Stability: The isopropyl group can sometimes block or slow down metabolic processes at or near its point of attachment, potentially leading to a longer duration of action for the drug.
B. Potential Therapeutic Applications
Given the broad spectrum of activities of isoxazoles, a 5-isopropylisoxazole moiety could be incorporated into molecules designed for various therapeutic areas, including:
-
Oncology: The increased lipophilicity and steric bulk could be leveraged to design potent and selective kinase inhibitors or modulators of other cancer-related targets.[9]
-
Neuroscience: Enhanced blood-brain barrier penetration could be beneficial for developing drugs targeting central nervous system disorders.
-
Infectious Diseases: The isopropyl group could be used to optimize the antibacterial or antiviral activity of isoxazole-based compounds.
The following diagram illustrates the hypothetical interaction of a 5-isopropylisoxazole-containing ligand with a target protein, highlighting the potential roles of the isopropyl group.
Caption: Hypothetical binding of a 5-isopropylisoxazole ligand.
IV. Synthetic Strategies for 5-Substituted Isoxazoles
The synthesis of 5-substituted isoxazoles can be achieved through various methods, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a common and versatile approach.[10][11] The following is a representative, detailed experimental protocol for the synthesis of a 5-alkylisoxazole, which can be adapted for the introduction of an isopropyl group.
Experimental Protocol: Synthesis of a 5-Alkylisoxazole via [3+2] Cycloaddition
This protocol describes a two-step process: the in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.
Step 1: In-situ Generation of Nitrile Oxide
-
To a solution of the desired aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by thin-layer chromatography (TLC).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.), dropwise to the reaction mixture at 0 °C. This will facilitate the elimination of HCl to generate the nitrile oxide in situ.
Step 2: [3+2] Cycloaddition
-
To the solution containing the in-situ generated nitrile oxide, add the desired alkyne (e.g., 3-methyl-1-butyne for the synthesis of a 5-isopropylisoxazole) (1.0 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the cycloaddition can be monitored by TLC.
-
Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-alkylisoxazole.
The following diagram illustrates this synthetic workflow.
Caption: Synthetic workflow for a 5-isopropylisoxazole.
V. Conclusion and Future Perspectives
The isoxazole moiety is a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of a wide range of therapeutic agents.[1][2][3] While the biological relevance of the 5-isopropylisoxazole moiety is not as extensively documented as other substitution patterns, fundamental principles of medicinal chemistry suggest that the incorporation of a 5-isopropyl group can be a valuable strategy for modulating the physicochemical and pharmacological properties of isoxazole-based compounds. The increased lipophilicity, steric bulk, and potential for enhanced metabolic stability conferred by the isopropyl group are all desirable attributes in drug design.
Future research in this area should focus on the systematic synthesis and biological evaluation of compound libraries containing the 5-isopropylisoxazole moiety. Such studies will be crucial for elucidating the specific therapeutic applications of this substitution pattern and for further expanding the already impressive pharmacological repertoire of the isoxazole family.
VI. References
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. (n.d.). Retrieved from
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Schematic diagram for the synthesis route for isoxazole derivatives... - ResearchGate. (n.d.). Retrieved from
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6). Retrieved from
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US3468900A - Process for preparing isoxazole compounds - Google Patents. (n.d.). Retrieved from
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A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from
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(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025, August 10). Retrieved from
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US2430094A - Isoxazole derivatives of - Google Patents. (n.d.). Retrieved from
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from
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Synthesis, characterization and biological activity of isoxazole derivatives - ResearchGate. (2025, November 23). Retrieved from
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved from
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CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents. (n.d.). Retrieved from
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US4636513A - Isoxazole derivatives and medicaments containing these compounds - Google Patents. (n.d.). Retrieved from
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024, August 27). Retrieved from
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Synthesis of Novel Isoxazole by Click Chemistry Approach - E-RESEARCHCO. (n.d.). Retrieved from
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Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - NIH. (2024, November 14). Retrieved from
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Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.). Retrieved from
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WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents. (n.d.). Retrieved from
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Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Retrieved from
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Retrieved from
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from
-
(PDF) Isoxazoles: Molecules with potential medicinal properties - ResearchGate. (2015, September 1). Retrieved from
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.). Retrieved from
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from
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Methodological & Application
Application Notes & Protocols for Amide Synthesis Using 5-Isopropylisoxazole-3-carbonyl chloride
Introduction: The Strategic Role of Isoxazole Amides in Modern Chemistry
The isoxazole nucleus is a prominent heterocyclic scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects[1]. When coupled with an amide linkage—a fundamental bond in biological systems and synthetic drugs—the resulting isoxazole-carboxamide motif offers a powerful platform for developing novel therapeutics and functional materials[2]. 5-Isopropylisoxazole-3-carbonyl chloride serves as a highly efficient and reactive building block for accessing these valuable structures.
Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them excellent electrophiles for acylation reactions[3][4][5]. Their high reactivity allows for rapid and high-yielding amide bond formation with a broad range of primary and secondary amines, often under mild conditions[5][]. This guide provides a comprehensive overview, from the synthesis of the acyl chloride to its application in amide formation, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Preparation of this compound
The most direct and common method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Isopropylisoxazole-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction's byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture[7][8].
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that can be used for substrates sensitive to the harsher conditions of SOCl₂. It often requires a catalytic amount of N,N-dimethylformamide (DMF) to proceed efficiently via a Vilsmeier intermediate[4].
For general laboratory-scale synthesis, thionyl chloride is often the reagent of choice due to its effectiveness and the convenient removal of byproducts[9][10].
Caption: Workflow for the synthesis of the target acyl chloride.
Protocol 1: Synthesis from Carboxylic Acid using Thionyl Chloride
Materials:
-
5-Isopropylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure the setup has a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Charging: To the flask, add 5-Isopropylisoxazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a minimal amount of anhydrous DCM or toluene to suspend the acid.
-
Chlorinating Agent: Slowly add thionyl chloride (typically 1.5-3.0 eq) to the suspension at room temperature[11][12]. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (for DCM, ~40°C; for toluene, ~110°C) and maintain for 2-4 hours[11]. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood[11].
-
Product: The resulting crude this compound is often a liquid or low-melting solid and is typically used in the next step without further purification.
Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn[9].
Part 2: Amide Synthesis via Nucleophilic Acyl Substitution
The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group to yield the stable amide product and hydrochloric acid (HCl)[3][5].
Caption: General mechanism for amide formation from an acyl chloride.
Protocol 2: General Procedure for Amide Synthesis
This protocol is a robust starting point for coupling this compound with various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine)
-
Two-necked round-bottom flask, dropping funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Amine Solution: In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in anhydrous DCM[11]. The base is critical for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine[13].
-
Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermic nature of the reaction and minimize potential side reactions[].
-
Acyl Chloride Addition: Dissolve the crude this compound (1.0-1.1 eq) in a small amount of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes[11]. A slow addition rate is important to maintain temperature control[14].
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-16 hours[13]. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acyl chloride and the hydrochloride salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel as needed[11].
Part 3: Reaction Parameters and Data Presentation
The success of the amidation reaction depends on several key parameters. The following table provides general guidelines for optimizing the reaction based on the nature of the amine nucleophile.
| Parameter | Primary Aliphatic Amine | Secondary Aliphatic Amine | Aromatic Amine (Aniline) |
| Nucleophilicity | High | Moderate (Steric Hindrance) | Low (Delocalized lone pair) |
| Amine (eq) | 1.0 | 1.0 | 1.0 |
| Base (eq) | 1.1 - 1.2 (e.g., Et₃N) | 1.1 - 1.5 (e.g., Et₃N) | 1.5 - 2.0 (e.g., Pyridine, DMAP cat.) |
| Temperature | 0 °C to RT | 0 °C to RT | RT to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | 12 - 24 hours |
| Notes | Highly exothermic, requires slow addition at 0 °C. | Reaction may be slower due to steric hindrance. | Less reactive; may require heating or a catalyst like DMAP for efficient conversion[]. |
Part 4: Characterization of 5-Isopropylisoxazole-3-carboxamides
The synthesized amides can be characterized using standard spectroscopic techniques.
-
¹H NMR: Expect to see characteristic peaks for the isopropyl group (a doublet and a septet), a singlet for the isoxazole C4-proton, and signals corresponding to the amine portion. The amide N-H proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbonyl carbon of the amide typically appears in the range of 160-170 ppm. Signals for the isoxazole ring and the isopropyl group will also be present[15].
-
IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be observed between 1630-1680 cm⁻¹. The N-H stretch for secondary amides appears around 3300 cm⁻¹[15].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from Fiveable website. [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from Yufeng website. [Link]
-
Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses website. [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from RSC Advances. [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from Organic Syntheses website. [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from MDPI website. [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide website. [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from YouTube. [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from MDPI website. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from Organic Chemistry Portal website. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from Save My Exams website. [Link]
-
ResearchGate. (n.d.). Some isoxazole and amide-based commercial drugs. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps website. [Link]
-
Shout Education. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides). Retrieved from ChemKey. [Link]
-
National Institutes of Health. (n.d.). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Retrieved from NIH website. [Link]
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Application Notes & Protocols: Esterification Reactions with 5-Isopropylisoxazole-3-carbonyl chloride
Introduction:
5-Isopropylisoxazole-3-carbonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through esterification of the 3-carboxyl group opens up a vast chemical space for drug discovery and development. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing esterification reactions with this versatile reagent. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and discuss critical parameters for successful synthesis.
Mechanistic Overview and Key Considerations
The esterification of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.
Key Reaction Parameters:
-
Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to scavenge the HCl byproduct generated during the reaction. The absence of a base can lead to the protonation of the alcohol, reducing its nucleophilicity, and potential acid-catalyzed side reactions.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are ideal to prevent the hydrolysis of the acyl chloride.
-
Temperature Control: The reaction is typically initiated at 0 °C to manage the initial exotherm and then allowed to warm to room temperature to ensure completion.
-
Steric Hindrance: While the isopropyl group at the 5-position of the isoxazole ring is sterically demanding, the carbonyl chloride at the 3-position is generally accessible to a wide range of primary and secondary alcohols. Tertiary alcohols may react slower or require more forcing conditions.
General Protocol for Esterification
This protocol provides a general method for the esterification of a primary or secondary alcohol with this compound.
Materials:
-
This compound
-
Alcohol of interest
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DCM (5-10 mL per mmol of alcohol).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via an addition funnel over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Quench the reaction by adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Tabulated Data for Common Reactants
| Alcohol | Base | Solvent | Typical Reaction Time | Typical Yield |
| Methanol | TEA | DCM | 2 h | >90% |
| Ethanol | TEA | DCM | 2 h | >90% |
| Isopropanol | TEA | THF | 3 h | 85-90% |
| Benzyl alcohol | Pyridine | DCM | 4 h | 80-85% |
| Phenol | Pyridine | THF | 6 h | 70-80% |
Visualization of the Experimental Workflow
Caption: A typical workflow for the esterification of an alcohol with this compound.
Troubleshooting and Advanced Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The acyl chloride is highly susceptible to hydrolysis. Consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C).
-
Side Reactions: The presence of impurities in the starting materials can lead to side reactions. Ensure the purity of the alcohol and the acyl chloride before starting the reaction.
-
Difficult to Purify Products: If the product is difficult to separate from the starting materials or byproducts by chromatography, consider alternative purification techniques such as recrystallization or distillation (if the product is volatile and thermally stable).
-
Scale-up: When scaling up the reaction, it is important to manage the exotherm during the addition of the acyl chloride. A slower addition rate and efficient cooling are critical.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care and appropriate containment.
Conclusion
The esterification of alcohols with this compound is a robust and versatile reaction for the synthesis of a wide range of isoxazole-containing esters. By following the protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize their target molecules in high yield and purity.
References
-
Title: General Methods in Organic Synthesis Source: Comprehensive Organic Synthesis, Volume 6, Pages 75-111 URL: [Link]
-
Title: The Chemistry of Acyl Halides Source: Patai's Chemistry of Functional Groups URL: [Link]
-
Title: Isoxazoles: Synthesis and Applications in Medicinal Chemistry Source: Chemical Reviews, 2011, 111 (9), pp 5215–5265 URL: [Link]
Protocol for coupling 5-Isopropylisoxazole-3-carbonyl chloride with primary amines
Application Note & Protocol
Title: A Comprehensive Guide to the Amide Coupling of 5-Isopropylisoxazole-3-carbonyl chloride with Primary Amines: Protocol, Mechanism, and Optimization
Abstract: This document provides a detailed protocol and technical guidance for the synthesis of N-substituted 5-isopropylisoxazole-3-carboxamides through the coupling of this compound with primary amines. The formation of the amide bond is a cornerstone of medicinal chemistry and materials science. This guide offers a robust, step-by-step procedure, an exploration of the underlying reaction mechanism, and key insights for optimizing reaction conditions and troubleshooting common issues. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this important class of isoxazole derivatives.
Introduction and Scientific Background
The isoxazole moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to act as a bioisostere for other functional groups. The synthesis of isoxazole carboxamides is of particular interest, as the amide linkage is critical for molecular recognition and binding to biological targets. The reaction between an acyl chloride, such as this compound, and a primary amine is a classic and highly efficient method for forming this robust covalent bond.
This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
This guide provides a standardized protocol that has been optimized for high yield and purity, along with the scientific rationale behind each step to empower researchers to adapt the methodology to various primary amine substrates.
Reaction Workflow and Logic
The overall experimental workflow is designed for efficiency and control, moving from initial setup to final product isolation and characterization. Each stage is critical for the success of the synthesis.
Caption: Experimental workflow for the synthesis of N-substituted 5-isopropylisoxazole-3-carboxamides.
Detailed Experimental Protocol
This protocol describes the coupling of a generic primary amine with this compound on a 1.0 mmol scale. Adjustments may be necessary for specific amines.
Materials and Equipment
-
Reagents:
-
Primary amine (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Addition funnel (optional, for larger scale)
-
Syringes and needles
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system (optional)
-
Step-by-Step Procedure
Step 1: Reagent Preparation and Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol, 1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration, e.g., 10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq) to the solution. Rationale: A non-nucleophilic organic base is used to scavenge the HCl produced during the reaction. An excess is used to ensure the reaction medium remains basic.
-
Cool the flask to 0 °C using an ice-water bath.
Step 2: Acylation Reaction
-
In a separate dry vial, dissolve this compound (1.05 mmol, 1.05 eq) in a small amount of anhydrous DCM (e.g., 2-3 mL). Rationale: Using a slight excess of the acylating agent can help drive the reaction to completion, especially if the primary amine is precious.
-
Slowly add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 5-10 minutes. Rationale: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours.
-
Monitor the reaction progress by TLC. Spot the starting amine, the reaction mixture, and a co-spot. A common eluent system is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
Step 4: Aqueous Work-up
-
Once the reaction is complete, quench it by adding deionized water or a saturated aqueous solution of NH₄Cl (approx. 10 mL).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (1 x 15 mL) - To remove any remaining acidic species.
-
Brine (1 x 15 mL) - To remove excess water and break up any emulsions.
-
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification and Characterization
-
The resulting crude solid or oil should be purified. The most common method is flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) can be an effective purification method.
-
Characterize the final, pure product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR) to confirm its identity and purity.
Key Parameters and Optimization
The choice of base, solvent, and temperature can significantly impact the reaction's outcome. The following table summarizes key considerations.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Solvent | Dichloromethane (DCM) | Excellent solvent for most amines and acyl chlorides. Anhydrous conditions are crucial as acyl chlorides react with water. THF or Acetonitrile can also be used. |
| Base | Triethylamine (Et₃N) | Acts as an acid scavenger. For sensitive substrates, a bulkier, non-nucleophilic base like DIPEA may be preferred to minimize side reactions. Pyridine can also be used but is often harder to remove. |
| Equivalents (Base) | 1.5 - 2.0 eq | An excess ensures that all generated HCl is neutralized, preventing the protonation and deactivation of the starting amine. |
| Temperature | 0 °C to Room Temp. | Starting at 0 °C controls the initial exotherm. For less reactive amines, the reaction may require heating (e.g., 40-50 °C) to proceed at a reasonable rate. |
| Equivalents (Acyl Chloride) | 1.0 - 1.1 eq | A slight excess can help drive the reaction to completion. However, a large excess will complicate purification. |
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Inactive acyl chloride (hydrolyzed by moisture).
-
Solution: Use freshly prepared or purchased acyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Cause: Starting amine is deactivated (protonated).
-
Solution: Ensure a sufficient excess of base is used. Check the pKa of the amine's conjugate acid.
-
-
Formation of Side Products:
-
Cause: The amine is di-acylated (if it's a primary amine with other nucleophilic sites).
-
Solution: This is generally not an issue for simple primary amines but can occur with more complex substrates. Lowering the temperature and using exactly 1.0 equivalent of the acyl chloride can help.
-
Cause: The base (e.g., pyridine) acts as a nucleophile.
-
Solution: Use a non-nucleophilic base like Et₃N or DIPEA.
-
-
Difficult Purification:
-
Cause: Excess acyl chloride or triethylamine hydrochloride salt co-eluting with the product.
-
Solution: A thorough aqueous work-up is critical. Washing with NaHCO₃ helps remove acidic impurities, and the water washes remove the hydrochloride salts.
-
Safety Precautions
-
Acyl Chlorides: this compound is corrosive and lachrymatory. It reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle it with care in a well-ventilated area or fume hood.
-
Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
References
Application Notes & Protocols for the Acylation of Secondary Amines with 5-Isopropylisoxazole-3-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Isoxazole Amides in Modern Chemistry
The formation of an amide bond is arguably one of the most critical reactions in organic and medicinal chemistry. When this transformation involves the coupling of a heterocyclic acyl chloride, such as 5-Isopropylisoxazole-3-carbonyl chloride, with a secondary amine, it gives rise to a tertiary amide scaffold. This particular structural motif is of profound interest to researchers in drug development. The isoxazole ring is a privileged pharmacophore, present in a wide array of clinically significant molecules, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, its metabolic stability, and its role as a bioisostere for other functional groups.[1]
This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful acylation of secondary amines with this compound. The methodologies described herein are designed to be robust and adaptable for a diverse range of secondary amine substrates, catering to the needs of synthetic chemists in academic and industrial research settings.
Mechanistic Rationale and Key Parameters
The reaction proceeds via a nucleophilic acyl substitution mechanism. This process is highly efficient but requires careful control of several parameters to ensure high yield and purity.
The Core Mechanism
The reaction is initiated by the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[2][3] This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then neutralizes the protonated amide and the hydrogen chloride (HCl) byproduct.[3][4]
Caption: Nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices
-
The Role of the Base: The generation of one equivalent of HCl is an unavoidable consequence of the reaction.[5] This acidic byproduct will readily protonate the starting secondary amine, rendering it non-nucleophilic and halting the reaction.[4] Therefore, the inclusion of a base is not merely catalytic but essential for the reaction to proceed to completion.
-
Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They act as "proton sponges" or acid scavengers without competing with the secondary amine as a nucleophile.[6][7]
-
Pyridine can also be used and sometimes accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[8][9]
-
Inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are effective, particularly in two-phase systems (Schotten-Baumann conditions).[10]
-
-
Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution and for managing the reaction temperature.
-
Aprotic solvents are standard to prevent reaction with the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices.[6][11]
-
Anhydrous conditions are paramount. Any moisture will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, which is generally unreactive under these conditions, leading to lower yields.
-
-
Temperature Control: The reaction is typically exothermic.
-
Initiating the reaction at 0 °C (ice bath) is a standard precautionary measure to control the initial rate of reaction, especially during the dropwise addition of the acyl chloride.[8][12] This minimizes the formation of potential side products.
-
Allowing the reaction to warm to room temperature is usually sufficient for it to proceed to completion.[12] Gentle heating may be required for less reactive amines, but this should be evaluated on a case-by-case basis.
-
Experimental Protocols
Protocol 1: Standard Conditions in an Aprotic Organic Solvent
This protocol is a robust starting point for the acylation of a wide range of secondary amines.
Workflow Overview:
Caption: General experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the secondary amine (1.0 equiv.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add triethylamine (TEA) (1.2-1.5 equiv.). Cool the stirred solution to 0 °C using an ice-water bath.[8][12]
-
Addition of Acyl Chloride: Dissolve this compound (1.05-1.1 equiv.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[12]
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess TEA and any unreacted amine).
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tertiary amide.
Table 1: Summary of Standard Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Secondary Amine | 1.0 equiv | Limiting reagent. |
| Acyl Chloride | 1.05 - 1.1 equiv | A slight excess ensures complete consumption of the amine. |
| Base (TEA/DIPEA) | 1.2 - 1.5 equiv | Neutralizes the HCl byproduct and drives the reaction forward.[5] |
| Solvent | Anhydrous DCM, THF, or EtOAc | Aprotic solvent to prevent hydrolysis of the acyl chloride.[6][11] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows for reaction completion.[8][12] |
| Reaction Time | 1 - 4 hours (typical) | Monitor by TLC/LC-MS for completion. |
Protocol 2: Schotten-Baumann Biphasic Conditions
This classic method is highly effective and particularly useful for large-scale reactions or when the amine starting material is a hydrochloride salt.[13][14]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the secondary amine (1.0 equiv.) in a suitable organic solvent like DCM or diethyl ether. In a separate flask, prepare an aqueous solution of a base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2-3 equiv.).
-
Reaction: Combine the organic and aqueous solutions in a flask and stir vigorously to create an emulsion. Cool the mixture to 0-10 °C. Slowly add the this compound (1.05-1.1 equiv.), either neat or as a solution in the same organic solvent.
-
Monitoring and Completion: Stir vigorously at room temperature for 1-3 hours. The base in the aqueous phase neutralizes the HCl as it is formed, preventing the protonation of the amine.[4] Monitor the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Product Characterization
Confirming the identity and purity of the final N-acyl secondary amine is crucial.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the N-H proton signal (if applicable) from the secondary amine starting material. Characteristic signals for the isopropyl group (a doublet and a septet) and the isoxazole ring proton (a singlet) should be present.[15]
-
¹³C NMR: A key signal to identify is the amide carbonyl carbon, typically appearing in the range of 160-170 ppm.[15] Signals corresponding to the carbons of the isoxazole ring will also be present.[16]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low reactivity of the amine. | 1. Use fresh or newly prepared acyl chloride; ensure anhydrous conditions.2. Add more base.3. Add catalytic DMAP; consider gentle heating; increase reaction time. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high.2. Presence of other nucleophilic groups in the amine. | 1. Maintain cooling during addition and control the temperature.2. Use protecting groups for other functionalities if necessary. |
| Acyl Chloride Hydrolysis | Presence of water in reagents or solvent. | Use anhydrous solvents and dry glassware thoroughly. Handle acyl chloride under an inert atmosphere. |
| Difficult Purification | The product and starting material have similar polarity. | Ensure the reaction goes to completion to consume all starting material. Optimize chromatography conditions (solvent system, gradient). Consider recrystallization. |
References
- Fitt, J. J., & Kapa, P. K. (2001). Methods for the acylation of amine compounds. U.S.
-
Patil, V. D., et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
-
Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]
-
Various Authors. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. ResearchGate. [Link]
-
Various Authors. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]
-
Ghosh, P., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Save My Exams. (2023). Acylation Mechanism. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
-
Clark, J. (2023). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Kumar, R., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed. [Link]
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Al-Sultani, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health. [Link]
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ResearchGate. (2024). Design, synthesis, characterization, and theoretical calculations, along with in silico and in vitro antimicrobial proprieties of new isoxazole-amide conjugates. [Link]
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Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. (2018). Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines. [Link]
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link]
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Journal of the American Chemical Society. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
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MDPI. (2016). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. [Link]
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Brainly. (2024). Acylations are often carried out in the presence of a base. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]
-
National Institutes of Health. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Reddit. (2023). What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride?. [Link]
-
YouTube. (2019). acylation of amines. [Link]
-
ResearchGate. (2015). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. [Link]
-
YouTube. (2023). Schotten-Baumann Reaction II Mechanism. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Brainly.in. (2019). writes notes on Schottenbaumann reaction. [Link]
-
National Institutes of Health. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
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- 16. DSpace [dr.lib.iastate.edu]
Application Notes and Protocols for the Use of Triethylamine in Reactions with 5-Isopropylisoxazole-3-carbonyl chloride
Introduction: Navigating Amide Bond Formation with Isoxazole Scaffolds
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Isoxazole moieties, in particular, are privileged scaffolds found in numerous biologically active compounds. The reaction of 5-Isopropylisoxazole-3-carbonyl chloride with primary or secondary amines to form the corresponding carboxamides is a critical transformation for creating novel chemical entities. This guide provides an in-depth analysis of this reaction, with a focus on the crucial role of triethylamine (TEA) as a base, practical experimental protocols, and key considerations for optimization and troubleshooting.
Triethylamine serves as an essential acid scavenger in this acylation reaction. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl)[1]. In the absence of a base, this HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. TEA efficiently neutralizes the in-situ generated HCl to form triethylammonium chloride, a salt that can be readily removed during workup, thus driving the reaction to completion[2][3].
Reaction Mechanism: The Role of Triethylamine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen, facilitated by triethylamine, to yield the final amide product.
Caption: Mechanism of amide formation using TEA.
Optimizing Reaction Conditions
The successful synthesis of 5-Isopropylisoxazole-3-carboxamides hinges on the careful control of several reaction parameters. The following table outlines key variables and their typical ranges, providing a starting point for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry of Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or has a lower reactivity. |
| Stoichiometry of TEA | 1.1 - 1.5 equivalents | A slight excess of TEA ensures complete neutralization of HCl. Using a large excess should be avoided as it can complicate purification. |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | DCM is often the solvent of choice due to its inertness and ability to dissolve a wide range of reactants. THF is also a good option. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C during the addition of the acyl chloride to control the initial exotherm, and then allowed to warm to room temperature. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equivalents) | For sterically hindered or less reactive amines, a catalytic amount of DMAP can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate[4][5]. |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a 5-Isopropylisoxazole-3-carboxamide from this compound and a primary amine using triethylamine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous, as the acyl chloride is sensitive to moisture. For less reactive amines, consider adding a catalytic amount of DMAP or slightly increasing the reaction temperature.
-
Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or consider adding a slight excess of the acyl chloride.
-
Formation of Side Products: The isoxazole ring can be sensitive to certain nucleophiles and strong bases. While TEA is generally a suitable base, prolonged reaction times or high temperatures with highly nucleophilic amines could potentially lead to ring-opening or other side reactions. It is crucial to monitor the reaction progress and work it up promptly upon completion.
-
Purification Challenges: The triethylammonium chloride salt is generally soluble in water and is removed during the aqueous workup. If the salt precipitates from the reaction mixture, it can be filtered off before the workup. If the final product is difficult to purify, consider a different solvent system for chromatography or an alternative purification method such as recrystallization.
Conclusion
The use of triethylamine as an acid scavenger is a robust and reliable method for the synthesis of 5-Isopropylisoxazole-3-carboxamides from the corresponding acyl chloride. By carefully controlling the reaction conditions and following a systematic workup procedure, researchers can achieve high yields of the desired products. The insights and protocols provided in this guide are intended to empower scientists in their efforts to develop novel isoxazole-based compounds for a wide range of applications.
References
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 53-61.
- Gladysz, J. A., et al. (2002). Syntheses and Reactivities of Disubstituted and Trisubstituted Fluorous Pyridines with High Fluorous Phase Affinities: Solid State, Liquid Crystal, and Ionic Liquid-Phase Properties. The Journal of Organic Chemistry, 67(20), 6863-6870.
- Ragnarsson, U., & Grehn, L. (2002). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 35(11), 942-949.
- Al-Tel, T. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19435-19451.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (2019). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole.... Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
YouTube. (2021). Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtai.... Retrieved from [Link]
-
Filo. (2025). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved from [Link]
-
ACS Publications. (2002). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with primary amines. Retrieved from [Link]
- Google Patents. (2001). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
Sources
DIPEA as a base for 5-Isopropylisoxazole-3-carbonyl chloride couplings
Application Notes & Protocols
Topic: DIPEA as a Base for 5-Isopropylisoxazole-3-carbonyl Chloride Couplings
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Isoxazole Amides and DIPEA in Modern Synthesis
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to participate in hydrogen bonding. The synthesis of N-substituted 5-isopropylisoxazole-3-carboxamides, a common structural motif, is frequently achieved through the coupling of this compound with a primary or secondary amine. This reaction, a classic example of nucleophilic acyl substitution, is highly efficient but generates hydrochloric acid (HCl) as a byproduct.[1][2] The choice of base to neutralize this acid is critical to the success of the synthesis, directly impacting yield, purity, and the prevention of side reactions.
This guide provides a detailed examination of N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, as the preferred organic base for this transformation. We will explore the mechanistic rationale for its use, provide a field-tested experimental protocol, and address common challenges to empower researchers to achieve optimal outcomes in their synthetic endeavors.
The Mechanistic Advantage of DIPEA: A Non-Nucleophilic Proton Scavenger
The primary function of a base in this context is to act as a proton scavenger, neutralizing the HCl generated as the amine attacks the acyl chloride.[3] While seemingly straightforward, this role is complicated by the reactivity of the reagents. Acyl chlorides are highly electrophilic, and many common bases, such as triethylamine (TEA), possess sufficient nucleophilicity to compete with the desired amine, leading to unwanted side products.
DIPEA's molecular architecture is the key to its effectiveness. It is a tertiary amine characterized by two bulky isopropyl groups and one ethyl group attached to the nitrogen atom.[4] This significant steric congestion effectively shields the nitrogen's lone pair of electrons, rendering it a potent base but a very poor nucleophile.[5][6] This combination of properties is ideal for this application:
-
High Basicity: DIPEA readily abstracts the proton from the protonated amine intermediate, driving the reaction equilibrium towards the amide product.
-
Low Nucleophilicity: Its steric hindrance prevents it from attacking the electrophilic carbonyl carbon of the this compound, a common side reaction with less hindered bases like TEA.[6][7][8] This ensures that the acyl chloride is exclusively consumed by the desired amine nucleophile.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9][10] The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming a protonated amide. DIPEA then deprotonates this species to yield the final product and DIPEA hydrochloride.
Visualizing the Mechanism
Caption: Mechanism of DIPEA-mediated amide coupling.
Comparative Analysis: DIPEA vs. Triethylamine (TEA)
The choice between DIPEA and TEA can significantly influence the reaction's outcome. While both are tertiary amine bases, their structural differences lead to distinct reactivity profiles.
| Feature | DIPEA (N,N-Diisopropylethylamine) | Triethylamine (TEA) |
| Structure | Two bulky isopropyl groups, one ethyl group | Three less bulky ethyl groups |
| Steric Hindrance | High | Moderate |
| Nucleophilicity | Very Low / Non-nucleophilic[4][5] | Moderate / Can be nucleophilic[6][11] |
| Basicity (pKa of conjugate acid) | ~10.75-11.5[7][12] | ~10.75[7] |
| Primary Role | Proton Scavenger | Base and potential nucleophile/catalyst |
| Side Reactions with Acyl Chlorides | Minimal; avoids formation of quaternary ammonium salts.[5] | Can be acylated or alkylated, leading to byproducts.[6][7] |
| Byproduct (Hydrochloride Salt) Solubility | Generally soluble in organic solvents (e.g., DCM).[7] | Often precipitates from organic solvents (e.g., DCM).[7] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with a generic primary amine using DIPEA.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.0 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 equiv) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.[13]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/DIPEA mixture over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the acyl chloride) is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ (1x) to neutralize any remaining acid.
-
Brine (1x) to remove residual water.
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-isopropylisoxazole-3-carboxamide.
Visualizing the Experimental Workflow
Caption: Standard workflow for amide synthesis.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive acyl chloride (hydrolyzed).2. Sterically hindered amine or acyl chloride.3. Insufficient reaction time or temperature. | 1. Use freshly prepared or high-purity acyl chloride under strictly anhydrous conditions.[14]2. Increase reaction temperature or consider alternative coupling reagents (e.g., HATU/DIPEA with the corresponding carboxylic acid).[15][16]3. Allow the reaction to run for a longer period (up to 24h). |
| Difficulty Removing DIPEA/DIPEA•HCl | The DIPEA•HCl salt is often soluble in organic solvents like DCM, making it difficult to remove by filtration.[7] | 1. Perform a thorough acidic wash (e.g., 1M HCl) during workup to protonate DIPEA and extract it into the aqueous layer.[17]2. For particularly stubborn cases, utilize solid-phase extraction with a cation exchange (SCX) cartridge. The basic amine impurities will bind to the acidic resin while the neutral amide product elutes.[18][19] |
| Formation of Unknown Byproducts | 1. Reaction of acyl chloride with trace water.2. Reaction with a nucleophilic solvent (e.g., DMF can form Vilsmeier-type species).[13]3. Unexpected reactivity of the starting amine. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use non-reactive aprotic solvents like DCM, THF, or acetonitrile.3. Re-verify the structure and purity of the starting materials. |
Conclusion
N,N-Diisopropylethylamine is an exemplary base for the coupling of this compound with amines. Its unique combination of high basicity and sterically-induced non-nucleophilicity ensures clean and efficient conversion to the desired amide product by effectively neutralizing the HCl byproduct without engaging in competitive side reactions. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently and successfully synthesize valuable isoxazole-based carboxamides for applications in drug discovery and beyond.
References
- Ethyldiisopropylamine (DIPEA): A Non-Nucleophilic Base for Precision Organic Synthesis. Vertex AI Search.
- What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical. Xinggao Chemical.
- How to choose TEA&DIPEA. Wuhan Haimeite Pharmaceutical Technology Co., Ltd.
- A comparative study of Triethylamine versus other tertiary amines in their c
- N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.
- Does using DIPEA in a peptide coupling reaction that different
- Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?
- DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. Biosynth.
- Looking for some advice for purific
- Process optimization for acid-amine coupling: a c
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- How should I purify a complex, polar, amide reaction mixture? Biotage.
- How come my acid chloride reacts with tertiary amine?
- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
- Acyl Chlorides (A-Level). ChemistryStudent.
- Acid chloride reaction with amine. Reddit.
- reaction between acyl chlorides and amines - addition / elimin
- Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts.
- Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
- Show how you would use appropriate acyl chlorides and amines to s... Pearson.
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- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
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- 7. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
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One-pot synthesis of amides from 5-isopropylisoxazole-3-carboxylic acid
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of Amides from 5-Isopropylisoxazole-3-Carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[3] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]
Specifically, amides derived from isoxazole carboxylic acids are crucial pharmacophores found in numerous marketed drugs and clinical candidates.[4][5] The amide bond itself is a cornerstone of peptide and protein structure and is present in approximately 25% of all pharmaceutical drugs.[6] The synthesis of isoxazole-amides, therefore, represents a critical step in the development of new chemical entities. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of amides from 5-isopropylisoxazole-3-carboxylic acid, a common building block in drug discovery programs. We will delve into the rationale behind the chosen methodology, explore the reaction mechanism, and provide guidance for optimization and troubleshooting.
Core Principle: Carbodiimide-Mediated Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring the activation of the carboxylic acid. One of the most robust and widely adopted methods for this activation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7][8]
This protocol utilizes an EDC-mediated, one-pot approach. The "one-pot" nature of this synthesis is highly advantageous as it avoids the isolation of reactive intermediates like acid chlorides, streamlining the workflow, minimizing handling of hazardous materials, and often improving overall yield.[6][9] EDC is particularly favored in laboratory and process settings because its urea byproduct is water-soluble, facilitating straightforward purification through aqueous workup.[8]
Experimental Workflow Overview
The following diagram outlines the sequential steps of the one-pot synthesis protocol, from reagent preparation to product isolation.
Caption: High-level workflow for the one-pot amide synthesis.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for coupling 5-isopropylisoxazole-3-carboxylic acid with a primary or secondary amine.
Materials & Reagents:
-
5-Isopropylisoxazole-3-carboxylic acid (1.0 equiv)
-
Amine (e.g., benzylamine, morpholine) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-isopropylisoxazole-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and anhydrous DCM (to achieve a concentration of ~0.1 M with respect to the carboxylic acid).
-
Causality Insight: Adding the amine at the beginning along with the carboxylic acid is a key feature of this one-pot protocol. While the reaction doesn't proceed without the coupling agent, their co-presence ensures that the amine is immediately available to trap the highly reactive activated intermediate, minimizing side reactions.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
-
Reagent Addition: To the cooled solution, add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv) over 5 minutes.
-
Causality Insight: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and the HCl generated during the reaction. Maintaining a basic environment is crucial for the efficiency of the coupling. Portion-wise addition of EDC·HCl helps control any potential exotherm.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1N HCl (2x) - to remove excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ solution (2x) - to neutralize any remaining acid.
-
Brine (1x) - to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism within a single pot. The first stage is the activation of the carboxylic acid, followed by the nucleophilic attack of the amine.
Caption: A troubleshooting decision tree for the amide coupling reaction.
References
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]
-
Peptide Synthesis – Safety Topics. American Chemical Society. [Link]
-
How to Make Amides: Mechanism. YouTube. [Link]
-
One-Pot Synthesis of Amides from Aldehydes and Amines via C H Bond Activation. ElectronicsAndBooks. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
Some isoxazole and amide-based commercial drugs. ResearchGate. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC - NIH. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry. [Link]
-
One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC - NIH. [Link]
-
One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. Thieme. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc. [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Coupling reagent and method for coupling amines with carboxylic acids.
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Isopropylisoxazole-3-Carboxamides
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for designing molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, 5-isopropylisoxazole-3-carboxamides are a class of compounds that have garnered significant interest as intermediates in the synthesis of novel therapeutic agents.[4][5] The isopropyl group at the 5-position can enhance lipophilicity and metabolic stability, while the carboxamide at the 3-position provides a versatile handle for introducing a wide range of substituents to modulate pharmacological properties.
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 5-isopropylisoxazole-3-carboxamides, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for scale-up, focusing on efficiency, safety, and the generation of high-purity material. We will delve into the causality behind experimental choices, from the initial construction of the isoxazole core to the final amide coupling, providing a self-validating system for reproducible synthesis.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-isopropylisoxazole-3-carboxamides is most efficiently approached through a two-stage process. The first stage involves the construction of the key intermediate, 5-isopropylisoxazole-3-carboxylic acid. The second stage is the coupling of this carboxylic acid with a desired amine to form the final carboxamide product.
Caption: Overall synthetic workflow for 5-isopropylisoxazole-3-carboxamides.
Stage 1: Synthesis of the Key Intermediate: 5-Isopropylisoxazole-3-carboxylic Acid
The cornerstone of this synthesis is the efficient construction of the 5-isopropylisoxazole-3-carboxylic acid intermediate. This is achieved through a two-step process: a Claisen condensation to form a β-ketoester, followed by a cyclocondensation with hydroxylamine and subsequent saponification.
Protocol 1: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of analogous 5-substituted isoxazole-3-carboxylates.[6] The Claisen condensation between diethyl oxalate and 3-methyl-2-butanone generates the necessary β-ketoester, which is then cyclized in situ with hydroxylamine.
Materials:
-
Diethyl oxalate
-
3-Methyl-2-butanone
-
Sodium ethoxide (21% solution in ethanol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Equip a suitable multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Claisen Condensation: Charge the flask with sodium ethoxide solution in ethanol. Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a mixture of diethyl oxalate (1.0 eq) and 3-methyl-2-butanone (1.1 eq).
-
Add the mixture from the dropping funnel to the cooled sodium ethoxide solution at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cyclocondensation: Cool the reaction mixture back to 0-5 °C. In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with toluene and water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-isopropylisoxazole-3-carboxylate as an oil.
Protocol 2: Saponification to 5-Isopropylisoxazole-3-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.[7]
Materials:
-
Crude ethyl 5-isopropylisoxazole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (6M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or toluene to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid.
-
A white precipitate of 5-isopropylisoxazole-3-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Stage 2: Scale-Up Amide Coupling
The formation of the amide bond is a critical step in the synthesis of the final products. For large-scale synthesis, the choice of coupling agent and reaction conditions is paramount to ensure high yields, purity, and operational safety. Two primary methods are presented here: activation via an acyl chloride and direct coupling using a peptide coupling reagent.
Method A: Acyl Chloride Formation and Subsequent Amination
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation. This approach is often cost-effective for large-scale production.
Caption: Workflow for the acyl chloride-mediated amide coupling.
Protocol 3: Acyl Chloride-Mediated Amide Coupling
Materials:
-
5-Isopropylisoxazole-3-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
Desired amine (R-NH₂)
-
Triethylamine (TEA) or pyridine
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Acyl Chloride Formation: In a flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 5-isopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can be used directly in the next step.
-
Amidation: In a separate flask, dissolve the desired amine (1.0-1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0-5 °C.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC/LC-MS).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to yield the pure 5-isopropylisoxazole-3-carboxamide.
Method B: Direct Amide Coupling with Coupling Reagents
For more sensitive substrates or when avoiding the use of thionyl chloride is desirable, direct coupling using reagents such as HATU, HBTU, or EDC with HOBt is an excellent alternative.[8] These methods often provide cleaner reactions and higher yields, although the reagents can be more expensive for large-scale applications.
Protocol 4: Direct Amide Coupling Using HATU
Materials:
-
5-Isopropylisoxazole-3-carboxylic acid
-
Desired amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl acetate
-
Lithium chloride solution (5%)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 5-isopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 5-isopropylisoxazole-3-carboxamide.
Data Summary and Optimization
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a representative 5-isopropylisoxazole-3-carboxamide.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ester Synthesis | Diethyl oxalate, 3-Methyl-2-butanone, NH₂OH·HCl | Ethanol/Toluene | 70-80 | 4-6 | 75-85 |
| Saponification | Ethyl 5-isopropylisoxazole-3-carboxylate, KOH | Ethanol/Water | Reflux | 2-4 | 90-98 |
| Amide Coupling (Acyl Chloride) | 5-Isopropylisoxazole-3-carboxylic acid, SOCl₂, Amine | Toluene/DCM | 0 to RT | 2-12 | 80-90 |
| Amide Coupling (HATU) | 5-Isopropylisoxazole-3-carboxylic acid, HATU, Amine, DIPEA | DMF/DCM | RT | 4-12 | 85-95 |
Conclusion and Field-Proven Insights
The protocols outlined in this application note provide a reliable and scalable pathway for the synthesis of 5-isopropylisoxazole-3-carboxamides.
Expertise & Experience Insights:
-
Control of Exotherms: The initial Claisen condensation and the quenching of the acyl chloride reaction are exothermic. On a large scale, careful control of addition rates and efficient cooling are critical to prevent side reactions and ensure safety.
-
Solvent Selection: While DMF is an excellent solvent for amide couplings, its removal on a large scale can be problematic. The use of LiCl washes is effective, but alternative solvents like ethyl acetate or 2-methyl-THF should be considered during process development.
-
Purification Strategy: For scale-up, purification by recrystallization is highly preferred over chromatography. It is crucial to perform solubility studies to identify a suitable solvent system that provides high recovery and purity.
-
Reagent Choice for Amide Coupling: The choice between the acyl chloride method and direct coupling reagents often comes down to a balance of cost, substrate sensitivity, and desired purity. For robust, simple amines, the acyl chloride route is often more economical. For complex or sensitive amines, the higher cost of coupling reagents like HATU can be justified by improved yields and purity.[9]
By following these detailed protocols and considering the provided insights, research and development teams can confidently and efficiently produce high-quality 5-isopropylisoxazole-3-carboxamides for their drug discovery programs.
References
- Google Patents. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from a publication on 1,3-Dipolar Cycloaddition Reactions. Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1841. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from a publication. Available at: [Link]
-
PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3459-3465. Available at: [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. Available at: [Link]
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from a publication. Available at: [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link]
-
Scientiae Radices. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. 3(4), 228-247. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from a publication. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Green Chemistry - The MJA Lab. (2021). A simple and fast organosilane-mediated amide coupling reaction of unactivated carboxylic acids and amines. Green Chemistry, 23, 288-295. Available at: [Link]
-
Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros. Available at: [Link]
Sources
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- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. static1.squarespace.com [static1.squarespace.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions of 5-Isopropylisoxazole-3-carbonyl chloride with Nucleophiles
Welcome to the technical support center for 5-Isopropylisoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions regarding its reactions with nucleophiles, providing in-depth, field-proven insights to ensure the success of your experiments. Our focus is on not just what to do, but why you're doing it, grounding our advice in established chemical principles.
Introduction to the Reactivity of this compound
This compound is a highly reactive acyl chloride, making it an excellent reagent for introducing the 5-isopropylisoxazole-3-carboxamide moiety into a wide range of molecules.[1] This functional group is of significant interest in medicinal chemistry. The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The general mechanism for its reaction with nucleophiles is a nucleophilic addition-elimination reaction.[3]
However, this high reactivity can also lead to a variety of side reactions if not properly controlled. Understanding these potential pitfalls is crucial for obtaining high yields of the desired product and simplifying purification. This guide will walk you through troubleshooting common issues and answer frequently asked questions to help you navigate the intricacies of working with this reagent.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction with a primary amine is giving a low yield of the desired amide, and I see multiple spots on my TLC plate. What could be the issue?
Answer:
Low yields and multiple byproducts in the acylation of primary amines are common issues that can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Double Acylation (Diacylation): Primary amines, after forming the initial amide, still possess a proton on the nitrogen. Under basic conditions, this proton can be removed, and the resulting amidate anion can react with a second molecule of the acyl chloride to form a diacylated product (an imide). This is more likely to occur if the reaction is run at elevated temperatures or with a strong, non-hindered base.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the amine relative to the acyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the solution of the primary amine at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the acyl chloride.
-
Choice of Base: Employ a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting deprotonation of the newly formed amide.[4] Using two equivalents of the primary amine itself as the base can sometimes be effective, but may lead to purification challenges.[5]
-
-
-
Hydrolysis of the Acyl Chloride: this compound is highly sensitive to moisture.[6] Any water present in your reaction solvent, amine, or glassware will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, which will not react with the amine under these conditions. This is a very common cause of low yield.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Ensure your amine is dry; if it is a salt, ensure it is fully neutralized and dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Isoxazole Ring Instability: While the isoxazole ring is generally stable, it can be susceptible to cleavage under certain conditions, particularly with strong bases or nucleophiles.[7][8] Excess amine, especially at higher temperatures, could potentially lead to ring-opening byproducts.
-
Solution:
-
Mild Reaction Conditions: Perform the reaction at low temperatures (0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
Careful Work-up: During the aqueous work-up, use mild acids and bases (e.g., saturated NaHCO3 solution, dilute HCl) and avoid prolonged exposure to strongly acidic or basic conditions.
-
-
Q2: I am trying to acylate a secondary amine, but the reaction is sluggish and incomplete. What can I do to improve the conversion?
Answer:
Secondary amines are generally less nucleophilic than primary amines due to steric hindrance. A sluggish reaction is a common observation. Here are some strategies to drive the reaction to completion:
-
Increase Reaction Temperature: After the initial addition of the acyl chloride at a low temperature, you can allow the reaction to slowly warm to room temperature or even gently heat it (e.g., 40-50 °C). Monitor the reaction carefully for any decomposition of the starting materials or product.
-
Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines. DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate.
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature may be sufficient to achieve full conversion.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experimenting with different solvents may improve the reaction kinetics.
Q3: My esterification reaction with an alcohol is not working well. What are the key parameters to consider?
Answer:
Esterification with this compound follows similar principles to amidation, but with some key differences due to the lower nucleophilicity of alcohols compared to amines.
-
Base is Crucial: Unlike reactions with amines where excess amine can act as a base, a dedicated non-nucleophilic base is essential for esterification.[9] Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst. Alternatively, a combination of a hindered base like TEA or DIPEA with a catalytic amount of DMAP is highly effective.
-
Anhydrous Conditions are Paramount: Alcohols are often hygroscopic, and ensuring they are anhydrous is critical to prevent the competing hydrolysis of the acyl chloride.
-
Reaction Temperature: These reactions may require gentle heating to proceed at a reasonable rate, especially with secondary or tertiary alcohols.
Q4: During my aqueous work-up, I am getting a significant amount of an insoluble white solid. What is it likely to be?
Answer:
The most likely identity of an insoluble white solid formed during work-up is the hydrolyzed product, 5-isopropylisoxazole-3-carboxylic acid . This occurs if unreacted acyl chloride is quenched with water.
-
Confirmation: You can confirm its identity by taking a small sample, drying it, and analyzing it by 1H NMR or LC-MS.
-
Prevention: To minimize its formation, ensure your reaction goes to completion before quenching. If the carboxylic acid is still a major byproduct, it indicates that hydrolysis was a significant side reaction during the acylation, and you should revisit the troubleshooting steps for ensuring anhydrous conditions.
Frequently Asked Questions (FAQs)
-
How should I store this compound?
-
It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Due to its moisture sensitivity, it is best to handle it in a glovebox or under a stream of inert gas.
-
-
What is the best way to monitor the progress of my reaction?
-
Thin-layer chromatography (TLC) is a quick and effective method. The product amide or ester will typically have a different Rf value than the starting amine or alcohol. It is important to note that the acyl chloride itself may hydrolyze on the silica gel plate, showing a spot corresponding to the carboxylic acid.[10] Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the desired product mass.
-
-
Can I use a protic solvent like ethanol for my reaction?
-
No. Protic solvents like alcohols or water will react with the acyl chloride, leading to the formation of esters or carboxylic acids, respectively. You must use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Ensure your chosen solvent is anhydrous.
-
-
Is the isoxazole ring stable to common reaction conditions?
-
The 3,5-disubstituted isoxazole ring is generally quite stable to a range of acidic and basic conditions.[7] However, it is not completely inert. Strong reducing agents (e.g., catalytic hydrogenation) or certain transition metal catalysts can cause cleavage of the N-O bond.[11] As mentioned in the troubleshooting section, highly basic conditions or aggressive nucleophiles can also lead to ring-opening.[8] For standard acylation reactions, if mild conditions are used, the isoxazole ring should remain intact.
-
Experimental Protocols
Standard Protocol for the Synthesis of a Secondary Amide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equivalents) and anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
-
Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualization of Reaction Pathways
Desired Amidation Pathway
Caption: Desired nucleophilic addition-elimination pathway for amidation.
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]
- Kashima, C. (1984). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 42(10), 896-907.
-
ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]
-
Bio-By-Design Publishing. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirin. Retrieved from [Link]
-
ResearchGate. (2022). Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. Retrieved from [Link]
-
PubMed. (n.d.). Double N-arylation of Primary Amines: Carbazole Synthesis From 2,2'-biphenyldiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Evaluation of esterification routes for long chain cellulose esters. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Amides Mediated by Isopropylmagnesium Chloride under Continuous Flow Conditions. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
PubMed. (2013). Base-promoted Formal Arylation of Benzo[d]oxazoles With Acyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
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- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Hydrolysis of 5-Isopropylisoxazole-3-carbonyl chloride during workup
Technical Support Center: 5-Isopropylisoxazole-3-carbonyl chloride
Troubleshooting Guide & FAQs: Mitigating Hydrolysis During Aqueous Workup
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. The following content addresses the critical challenge of preventing its hydrolysis during reaction workup, a common issue that can significantly impact yield and purity. Here, we provide in-depth, field-proven insights and actionable protocols to ensure the integrity of your acyl chloride.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my this compound after an aqueous workup. What is happening at a chemical level?
A1: You are likely witnessing the conversion of your highly reactive acyl chloride into its corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid. Acyl chlorides are very susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, is often rapid and exothermic.[1] During an aqueous workup, the lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the carboxylic acid.[1][3] This side reaction can drastically reduce the yield of your desired product if the acyl chloride is an intermediate for a subsequent reaction.
Q2: What are the tell-tale signs in my analytical data (TLC, LC-MS, ¹H NMR) that hydrolysis has occurred?
A2:
-
Thin-Layer Chromatography (TLC): A new, more polar spot will appear on your TLC plate, which will have a lower Rf value than your starting acyl chloride. This new spot corresponds to the more polar carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a new peak in your chromatogram with a molecular weight corresponding to 5-isopropylisoxazole-3-carboxylic acid.
-
¹H NMR Spectroscopy: The most definitive sign is the appearance of a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm, which is characteristic of a carboxylic acid proton. The other signals for the isopropyl and isoxazole protons will likely remain, though their chemical shifts may be slightly altered.
Q3: Are there specific conditions that increase the susceptibility of this compound to hydrolysis during workup?
A3: Yes, several factors can accelerate the rate of hydrolysis:
-
Elevated Temperatures: The rate of hydrolysis increases with temperature. Performing a workup at room temperature or higher will favor the hydrolysis reaction.
-
Basic pH: The presence of a base will deprotonate water to form the hydroxide ion (OH⁻), which is a much stronger nucleophile than water and will dramatically increase the rate of hydrolysis.[2]
-
Prolonged Exposure to Water: The longer the acyl chloride is in contact with the aqueous phase, the greater the extent of hydrolysis.[4]
Troubleshooting Guide: Minimizing Hydrolysis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product after aqueous workup. | Extensive hydrolysis of the acyl chloride to the carboxylic acid. | Implement a non-aqueous workup if possible. If an aqueous wash is necessary, use a carefully controlled, cold aqueous wash.[4] (See Protocol 1) |
| Formation of a significant amount of a polar byproduct. | The polar byproduct is almost certainly the carboxylic acid resulting from hydrolysis. | Employ a biphasic system with a non-polar organic solvent and a cold, slightly acidic aqueous solution to minimize hydrolysis. |
| Exotherm or gas evolution is observed during the aqueous wash. | The reaction of the acyl chloride with water is exothermic and produces HCl gas.[1] | Conduct the aqueous wash at a reduced temperature (0-5 °C) in an ice bath and ensure the separatory funnel is vented frequently. |
| Inconsistent results between experimental batches. | Variations in workup time, temperature, or the pH of the wash solution. | Standardize the workup protocol by precisely controlling the temperature, the duration of contact with the aqueous phase, and the pH of the wash solution. |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize Hydrolysis
This protocol is designed to quench the reaction and remove water-soluble byproducts while minimizing the hydrolysis of this compound.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous, non-polar organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Pre-chilled (0-5 °C) deionized water
-
Pre-chilled (0-5 °C) saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Before the workup, cool the reaction mixture to 0-5 °C using an ice bath to slow the rate of hydrolysis.
-
Dilute with Organic Solvent: Dilute the cooled reaction mixture with a suitable volume of cold, anhydrous, non-polar organic solvent. This will help to create a distinct organic layer and keep the acyl chloride in the non-aqueous phase.
-
Initial Aqueous Wash (Cold Water): Transfer the diluted reaction mixture to a separatory funnel. Add a small volume of pre-chilled deionized water. Shake the funnel gently and briefly (e.g., 30 seconds). Quickly allow the layers to separate and then drain the aqueous layer.
-
Rationale: This initial wash removes the bulk of water-soluble impurities. Maintaining a low temperature and short contact time is crucial to minimize hydrolysis.[1]
-
-
Brine Wash (Cold): Add a volume of pre-chilled saturated sodium chloride solution to the organic layer. Shake gently for 30-60 seconds. Allow the layers to separate and then drain the aqueous layer.
-
Rationale: The brine wash helps to remove residual water from the organic layer and can aid in breaking up emulsions.
-
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water.
-
Rationale: This is a critical step to prevent hydrolysis upon storage or concentration.
-
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure at a low temperature to obtain the crude this compound.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism that leads to the hydrolysis of this compound.
Caption: Mechanism of this compound hydrolysis.
Decision Workflow for Workup
This flowchart provides a logical path for selecting the appropriate workup strategy.
Caption: Decision tree for selecting a workup procedure.
References
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022-12-29). MDPI. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Water. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2025-03-16). YouTube. Retrieved from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025-08-08). ResearchGate. Retrieved from [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution?. (2018-08-06). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Purification of Amides Derived from 5-Isopropylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides from 5-isopropylisoxazole-3-carbonyl chloride is a common yet nuanced procedure in medicinal chemistry. The isoxazole moiety is a valuable pharmacophore found in numerous therapeutic agents. However, the purification of these amide products can be challenging due to the potential for side reactions, the physicochemical properties of the amides themselves, and the stability of the isoxazole ring under certain conditions. This guide provides practical, experience-driven advice to navigate these purification challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of amides derived from this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield After Column Chromatography
Symptom: A significant loss of product is observed after purification via silica gel column chromatography, even when TLC analysis of the crude reaction mixture indicates a high yield.
Potential Causes:
-
Product Decomposition on Silica Gel: Amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[1][2] The isoxazole ring itself can also be susceptible to cleavage under certain conditions.[3][4]
-
Irreversible Adsorption: Highly polar amides may bind strongly to the silica gel, making elution difficult without employing highly polar solvent systems that can co-elute other impurities.
-
Incomplete Elution: The chosen solvent system may not be sufficiently polar to elute the product from the column effectively.
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the chosen eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine.[1] This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic), or Florisil.[2] For highly polar amides, reversed-phase chromatography (C18 silica) might be a more suitable option.[5]
-
Solvent System Optimization:
-
Gradually increase the polarity of the eluent during the chromatography (gradient elution).
-
For stubborn compounds, consider adding a small percentage of methanol or another strong solvent to the mobile phase.
-
-
Stability Test: Before committing to a large-scale column, perform a small-scale stability test. Spot the crude product on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[2]
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Symptom: The purified product is contaminated with unreacted amine or residual this compound (or its hydrolyzed carboxylic acid).
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances.
-
Hydrolysis of Acyl Chloride: this compound is reactive and can hydrolyze in the presence of moisture to form the corresponding carboxylic acid.[6]
-
Ineffective Work-up: The work-up procedure may not have been sufficient to remove all unreacted starting materials.
Solutions:
-
Reaction Optimization: Ensure the reaction is run under anhydrous conditions and for a sufficient duration. Using a slight excess of the acyl chloride can help drive the reaction to completion, but this may complicate purification.
-
Aqueous Work-up:
-
To remove unreacted amine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated amine salt will be soluble in the aqueous layer.[7]
-
To remove the hydrolyzed carboxylic acid, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The deprotonated carboxylate salt will be soluble in the aqueous layer.
-
-
Solid-Phase Scavenging: Utilize scavenger resins to remove excess reactants. For example, an isocyanate resin can be used to scavenge excess primary and secondary amines.
Problem 3: Isoxazole Ring Opening or Rearrangement
Symptom: Characterization of the purified product (e.g., by NMR or MS) indicates the presence of byproducts resulting from the cleavage or rearrangement of the isoxazole ring.
Potential Causes:
-
Harsh pH Conditions: The isoxazole ring can be labile under strongly acidic or basic conditions, particularly at elevated temperatures.[3][8] Base-catalyzed ring opening is a known degradation pathway for some isoxazoles.[8]
-
Nucleophilic Attack: Strong nucleophiles can potentially attack the isoxazole ring, leading to its cleavage.
Solutions:
-
Maintain Neutral pH: During work-up and purification, strive to maintain a pH as close to neutral as possible.[4] Use mild acidic and basic washes and avoid prolonged exposure.
-
Temperature Control: Perform all purification steps at or below room temperature to minimize the risk of thermally induced degradation or rearrangement.[8]
-
Careful Reagent Selection: Be mindful of the nucleophilicity of any reagents used in the purification process.
Decision Tree for Purification Strategy
Sources
Removing unreacted 5-Isopropylisoxazole-3-carbonyl chloride from a reaction
Guide: Strategies for the Removal of Unreacted 5-Isopropylisoxazole-3-carbonyl chloride
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering challenges with the removal of excess this compound from their reaction mixtures. The methodologies discussed are grounded in the fundamental principles of acyl chloride reactivity and are designed to ensure product purity and process efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: this compound is a highly reactive acylating agent.[1][2][3] Its electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles.[1] Leaving residual acyl chloride in your product mixture can lead to several undesirable outcomes:
-
Product Instability: The acyl chloride can slowly react with the desired product, impurities, or subsequent reagents, leading to degradation and the formation of complex side products over time.
-
Inaccurate Yields & Analytics: Its presence interferes with accurate characterization (NMR, MS) and yield calculation of the target molecule.
-
Downstream Reaction Failure: It can react with and consume expensive reagents in subsequent synthetic steps.
-
Toxicity & Safety: Acyl chlorides are corrosive and react with moisture to release HCl, posing safety and handling risks.[4][5][6]
Q2: How can I quickly check if my reaction has gone to completion and if there is any acyl chloride left?
A2: Monitoring the disappearance of a starting material is key. However, acyl chlorides present a unique analytical challenge due to their high reactivity.
-
Thin-Layer Chromatography (TLC): Direct analysis by TLC is often unreliable. The silica gel on a standard TLC plate contains water, which can rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid.[7] If you see a spot corresponding to the starting carboxylic acid, it could indicate either incomplete conversion to the acyl chloride initially or hydrolysis of the unreacted acyl chloride on the plate.
-
LC-MS Analysis (with derivatization): A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or a primary amine (e.g., benzylamine) in a separate vial. This rapidly converts the highly reactive acyl chloride into a more stable methyl ester or amide derivative, which can be easily and accurately detected by LC-MS.
-
In-Situ IR Spectroscopy: If available, monitoring the carbonyl stretch (C=O) of the acyl chloride (typically ~1780-1815 cm⁻¹) can provide real-time data on its consumption.
Q3: What is "quenching" and why is it the first step in my work-up?
A3: Quenching is the process of intentionally adding a reagent to the reaction mixture to neutralize any remaining, highly reactive species—in this case, the this compound. This is a critical first step in the work-up procedure to ensure a safe and controlled process. The unreacted acyl chloride is converted into a less reactive and typically more easily removable substance.[8] Common quenching agents react via a nucleophilic acyl substitution mechanism.[2][9]
Troubleshooting & Purification Strategy Selection
Choosing the right purification strategy depends on the stability and physical properties of your desired product. This decision tree outlines a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for purification strategy.
Problem: My final product is contaminated with 5-isopropylisoxazole-3-carboxylic acid.
-
Probable Cause: This is the most common impurity and arises from the hydrolysis of the unreacted acyl chloride by water.[10][11][12] This can happen during an aqueous work-up or even from atmospheric moisture if the reaction is not kept under an inert atmosphere.
-
Solution 1 (Aqueous Extraction): If your desired product is not acidic and is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your product.
-
Solution 2 (Scavenger Resin): If your product is sensitive to water or base, use a solid-phase scavenger. An amine-functionalized resin will react with the acyl chloride to form a resin-bound amide, which can be removed by simple filtration.[13][14]
Problem: I have low product recovery after silica gel column chromatography.
-
Probable Cause: The acyl chloride (if not properly quenched) or even some sensitive products can react or bind irreversibly to the acidic surface of silica gel.
-
Solution:
-
Ensure Complete Quenching: First, ensure all acyl chloride has been quenched before loading the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
-
Deactivate Silica Gel: If you must use silica, you can "deactivate" it by pre-treating it with a small percentage of a polar modifier in your eluent system, such as triethylamine (~0.5-1%) in your hexane/ethyl acetate mobile phase. This neutralizes the acidic sites on the silica surface.
-
Detailed Experimental Protocols
Protocol 1: Aqueous Quench and Basic Liquid-Liquid Extraction
This is the most common method for acid-stable products.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath. Quenching is often exothermic.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirring reaction mixture. Continue adding until gas evolution (CO₂) ceases. This neutralizes the HCl byproduct and hydrolyzes the acyl chloride.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If needed, add more of the organic reaction solvent (e.g., ethyl acetate) and water to ensure two clear layers form.
-
Extract: Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the aqueous layer.
-
Wash: Wash the organic layer again with saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Non-Aqueous Quench with Methanol
Use this method if your product is sensitive to water.
-
Cool the Reaction: Cool the reaction vessel to 0 °C.
-
Quench: Slowly add anhydrous methanol (CH₃OH) to the reaction mixture (a typical starting point is 5-10 equivalents relative to the excess acyl chloride). Let the mixture stir for 30 minutes at 0 °C. This will convert the unreacted acyl chloride to the corresponding methyl ester (methyl 5-isopropylisoxazole-3-carboxylate).
-
Co-evaporate (Optional): If the resulting methyl ester is volatile, it can sometimes be removed by co-evaporation with a solvent like toluene under high vacuum.
-
Purify: The methyl ester byproduct is generally much less polar than the corresponding carboxylic acid and can be more easily separated from the desired product by standard column chromatography.
Protocol 3: Solid-Phase Scavenging
This is an excellent method for rapid and clean purification, especially for library synthesis or water/base-sensitive products.[14]
-
Select a Resin: Choose a suitable scavenger resin. Tris(2-aminoethyl)amine functionalized polystyrene resin (Trisamine or AM-TRIS) is highly effective at scavenging acyl chlorides.[13]
-
Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 molar equivalents relative to the excess acyl chloride).
-
Agitate: Stir or shake the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the disappearance of the acyl chloride (via the derivatization/LC-MS method described in Q2).
-
Filter: Once the scavenging is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
Data Summary Tables
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Byproduct | Pros | Cons |
| Water / Aq. NaHCO₃ | Carboxylic Acid | Inexpensive, effective. Byproduct is easily removed with a basic wash. | Not suitable for water-sensitive products. Can be highly exothermic. |
| Methanol / Ethanol | Methyl / Ethyl Ester | Non-aqueous. Byproduct is often less polar and easier to separate via chromatography than the acid. | Adds an additional impurity that must be separated. |
| Ammonia / Primary Amine | Primary / Secondary Amide | Very fast reaction. Forms a stable amide byproduct. | Byproduct can have similar polarity to the desired product, making separation difficult. Requires two equivalents of amine.[10] |
| Scavenger Resin (Amine) | Resin-Bound Amide | Excellent for sensitive substrates. Simple filtration work-up. High purity.[14][15] | Higher cost. Can require longer reaction times for scavenging. |
References
- Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
- Semantic Scholar. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirin.
- Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- ChemistryStudent. Acyl Chlorides (A-Level).
- National Center for Biotechnology Information. Isoxazole-5-carbonyl chloride. PubChem Compound Database.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
- PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?.
- Supra Sciences. Solid-Supported Scavengers.
- National Center for Biotechnology Information. 5-Methylisoxazole-3-carbonyl chloride. PubChem Compound Database.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
- ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- ResearchGate. (2025, August 6). High-loading scavenger resins for combinatorial chemistry.
- Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC.
- Google Patents. EP0598310A1 - Hydrogen chloride scavenger and chlorine containing resin composition.
- LookChem. General procedures for the purification of Acid chlorides.
- Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- University of Pittsburgh, Wipf Group. (2004, October 29). strategies in organic synthesis.
- SciSpace. (2022, March 9). METHOD FOR THE DETERMINATION OF TOTAL CHLORIDE CONTENT IN EDIBLE OILS.
- Organic Syntheses. acetyl chloride.
- Advanced ChemTech. Resins with Functional Groups as Scavengers.
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- 4. Isoxazole-5-carbonyl chloride | C4H2ClNO2 | CID 2736707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Amide Coupling with 5-Isopropylisoxazole-3-carbonyl chloride and Sterically Hindered Amines
Welcome to the technical support center for advanced amide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of amides from sterically demanding substrates, specifically focusing on the use of 5-Isopropylisoxazole-3-carbonyl chloride with hindered amines. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging yet crucial transformations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding this specific amide coupling.
Q1: Why is the reaction between this compound and my sterically hindered amine failing or giving low yields?
A1: The primary challenge in this reaction is overcoming the steric hindrance presented by both coupling partners. The bulky isopropyl group on the isoxazole ring and the substituents on the hindered amine create a significant energy barrier for the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride.[1][2] This steric clash can dramatically slow down the reaction rate, allowing side reactions or decomposition of the highly reactive acid chloride to become competitive pathways, ultimately leading to low yields.[3] Furthermore, the electronic properties of the amine play a role; if it is electron-deficient, its nucleophilicity is reduced, exacerbating the issue.[4][5]
Q2: What are the key considerations when selecting a base for this reaction?
A2: Base selection is critical. The primary role of the base is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[] For sterically hindered amines, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred.[7] These bases are too bulky to compete with the substrate amine in attacking the acyl chloride but are effective at scavenging protons. In some cases, an inorganic base such as NaHCO₃ or K₂CO₃ can lead to cleaner reactions and easier workup.[] For particularly unreactive amines, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial, though it should be used judiciously as it can introduce its own side reactions.[][8]
Q3: Can I improve the yield by simply increasing the reaction temperature?
A3: Yes, increasing the temperature is a common and often effective strategy for difficult couplings.[3] It provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.[9] Reactions that are sluggish at room temperature can often be driven to completion by heating, sometimes to temperatures of 80 °C or higher.[3][5] However, this approach must be used with caution. Elevated temperatures can also accelerate the decomposition of starting materials, products, or sensitive functional groups elsewhere in the molecules.[3] It is crucial to monitor the reaction progress (e.g., by LCMS) to find an optimal balance between reaction rate and degradation.
Q4: What are the common side reactions I should be aware of?
A4: With a highly reactive species like an acyl chloride, several side reactions can occur if the primary reaction with the hindered amine is slow. The most common is hydrolysis of the acyl chloride back to the carboxylic acid if any moisture is present in the reaction. Another possibility is the reaction of the acyl chloride with the base or other nucleophiles in the mixture. When using coupling reagents to generate an activated ester from the corresponding carboxylic acid, the activated intermediate can sometimes decompose or rearrange into a stable, unreactive byproduct, such as the formation of an N-acylurea from a carbodiimide-activated intermediate.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshoot and optimize your reaction when initial attempts are unsuccessful.
Problem: No or Low Product Formation
If your LCMS or TLC analysis shows little to no desired amide product, it indicates a fundamental issue with reactivity. The following workflow can help diagnose and solve the problem.
Diagram 1: Troubleshooting Workflow for Low Amide Yield
Solution 1.1: Optimize Base and Solvent Conditions
The reaction environment can significantly impact the outcome.
-
Rationale: The solvent must fully dissolve all reactants to ensure efficient reaction kinetics.[3] Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally good choices. The base must be strong enough to neutralize HCl but not so nucleophilic that it competes with your amine.
-
Actionable Steps:
-
Ensure your solvent is anhydrous. Moisture will rapidly quench the acyl chloride.
-
If using TEA or DIPEA, ensure you are using at least 1.1 equivalents relative to the acyl chloride.
-
Consider switching solvents. If solubility is an issue in DCM, try DMF.
-
If standard amine bases are ineffective, consider a stronger, non-nucleophilic base like Proton-Sponge (1,8-Bis(dimethylamino)naphthalene).
-
Solution 1.2: Increase Reaction Temperature
Overcoming the steric energy barrier often requires additional energy input.
-
Rationale: Heating the reaction mixture increases molecular motion and provides the energy needed for the nucleophilic amine to approach the sterically guarded carbonyl carbon.[9] This is one of the most effective methods for coupling hindered substrates.[3][5]
-
Actionable Steps:
-
Set up the reaction in a sealed vial or a flask equipped with a reflux condenser.
-
Gradually increase the temperature, starting from 40-60 °C and going up to 80 °C if necessary.[3]
-
Monitor the reaction by LCMS at regular intervals (e.g., every 2-4 hours) to track product formation and check for any decomposition.
-
Solution 1.3: Employ a Nucleophilic Catalyst (DMAP)
A catalyst can open up a more favorable reaction pathway.
-
Rationale: 4-Dimethylaminopyridine (DMAP) is a highly effective acyl transfer catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the hindered amine than the original acyl chloride.
-
Actionable Steps:
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents) to your reaction mixture.
-
Be aware that using stoichiometric amounts of DMAP can sometimes be detrimental, potentially due to the increased steric demand of the N-acyl DMAP intermediate.[10]
-
Monitor the reaction closely, as the catalyzed reaction may proceed much faster.
-
Problem: Reaction Stalls with Alternative Starting Materials
While the topic specifies the acyl chloride, many researchers may start from the corresponding 5-Isopropylisoxazole-3-carboxylic acid. If standard coupling reagents (e.g., HATU, EDC/HOBt) fail with a hindered amine, a more reactive intermediate is needed.
Solution 2.1: Convert the Carboxylic Acid to an Acyl Fluoride
-
Rationale: Acyl fluorides are smaller and more reactive than many other activated acid forms, making them ideal for minimizing steric hindrance between coupling partners.[5] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can convert the carboxylic acid to the highly reactive acyl fluoride in situ.[3][5] This method has proven effective where many other standard coupling protocols have failed for hindered substrates.[4][5]
-
Actionable Steps: A detailed protocol for this method is provided below. This approach involves a two-step, one-pot process: first, the formation of the acyl fluoride, followed by the addition of the amine and heating.[3][5]
Table 1: Comparison of Strategies for Coupling Hindered Substrates
| Strategy | Reagents | Key Advantages | Potential Drawbacks |
| Standard Acyl Chloride | This compound, DIPEA/TEA | Direct, uses readily available starting material. | May require high temperatures; can be quenched by moisture. |
| Uronium/Aminium Salt | Carboxylic Acid, HATU/HBTU, DIPEA | Generally high yields and low racemization. | Can fail with severely hindered amines; formation of guanidinium byproducts.[3] |
| Carbodiimide | Carboxylic Acid, EDC, HOBt | Cost-effective and common. | Can form unreactive N-acylurea byproducts; may require additives to prevent racemization.[3][11] |
| Phosphonium Salt | Carboxylic Acid, PyBOP, DIPEA | Highly effective for hindered couplings, reduces racemization.[3] | Reagents are often more expensive. |
| Acyl Fluoride Formation | Carboxylic Acid, BTFFH, Pyridine/DIPEA | Excellent for sterically demanding couplings due to the small size of the fluoride.[4][5] | Requires specific fluorinating reagents; may require heating.[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
-
To a stirred solution of the sterically hindered amine (1.0 equiv.) in anhydrous DCM (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as DIPEA (1.5 equiv.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Temperature Protocol for Challenging Couplings
-
In a sealable reaction vessel, dissolve the sterically hindered amine (1.0 equiv.) and DIPEA (2.0 equiv.) in an anhydrous solvent such as DMF or 1,2-dichloroethane (0.1-0.5 M).
-
Add this compound (1.2 equiv.) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80 °C.[3]
-
Monitor the reaction progress over 12-24 hours via LCMS.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Perform a standard aqueous workup as described in Protocol 1 and purify the crude product.
Protocol 3: Coupling via In Situ Acyl Fluoride Formation
This protocol is for starting with 5-Isopropylisoxazole-3-carboxylic acid.
-
In a reaction vial, dissolve 5-Isopropylisoxazole-3-carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[3]
-
Add BTFFH (1.2 equiv.) followed by pyridine (3.0 equiv.) or DIPEA (3.0 equiv.).[3]
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the acyl fluoride.
-
Add the hindered amine (1.1 equiv.) to the reaction mixture.
-
Seal the vessel and heat the reaction to 80 °C for 4-24 hours, monitoring by LCMS.[5][10]
-
Cool the reaction to room temperature, quench with water, and perform an aqueous workup and purification as described in the previous protocols.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
National Center for Biotechnology Information. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
-
National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Chemical Communications. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
Reddit. Amide coupling. [Link]
-
National Center for Biotechnology Information. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
-
RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
-
PubMed. N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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Technical Support Center: 5-Isopropylisoxazole-3-carbonyl chloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Isopropylisoxazole-3-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in research and development, and this resource is structured to address the most common issues encountered in the laboratory.
Introduction: The Challenge of Synthesizing Isoxazole Acyl Chlorides
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The conversion of its parent carboxylic acid to the highly reactive acyl chloride is a critical step, but one that is often plagued by low yields.[1][2] Acyl chlorides, in general, are sensitive compounds, and their synthesis requires careful control of reaction conditions to prevent degradation and side reactions.[3][4] This guide will walk you through the causality behind common experimental failures and provide robust solutions.
Recommended Experimental Protocol: Synthesis via Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method for preparing acyl chlorides.[2][5][6] The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[7][8][9]
Step-by-Step Methodology
-
Glassware and Atmosphere Preparation:
-
Thoroughly flame-dry all glassware (a round-bottom flask, condenser, and dropping funnel) under a vacuum to remove any adsorbed moisture.[10]
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintaining an inert atmosphere throughout the reaction is critical to prevent hydrolysis of the acyl chloride.[3][10]
-
-
Reagent Setup:
-
To the flame-dried round-bottom flask, add 5-isopropylisoxazole-3-carboxylic acid (1.0 eq).
-
Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). While the reaction can be run neat in thionyl chloride, using a solvent can improve control over the reaction temperature and aid in stirring.[5]
-
In the dropping funnel, place an excess of freshly distilled thionyl chloride (SOCl₂) (approx. 1.5–2.0 eq). Using an excess ensures the complete conversion of the carboxylic acid.
-
-
Reaction Execution:
-
Begin stirring the carboxylic acid suspension/solution.
-
Slowly add the thionyl chloride dropwise to the flask at room temperature. The reaction is often exothermic, and a controlled addition rate is necessary to prevent an uncontrolled temperature increase.
-
After the addition is complete, equip the flask with a reflux condenser (with a drying tube or connected to the inert gas line) and gently heat the mixture to reflux (typically 40-80°C, depending on the solvent).[5]
-
Monitor the reaction progress. The evolution of SO₂ and HCl gas is a positive indicator that the reaction is proceeding.[8] The reaction is typically complete within 2-4 hours, which can be confirmed by the cessation of gas evolution.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[11] It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic vapors.
-
The crude this compound can then be purified by vacuum distillation to yield the final product.
-
Workflow Diagram: Acyl Chloride Synthesis
Caption: A decision tree for troubleshooting low yields in the acyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use oxalyl chloride instead of thionyl chloride? A: Yes, oxalyl chloride is an excellent alternative and is often considered a milder reagent. [1][12]The reaction is typically run in a non-polar solvent like DCM at room temperature and requires a catalytic amount of N,N-dimethylformamide (DMF). [5][11]Like thionyl chloride, its byproducts (CO, CO₂, HCl) are gaseous, which aids in purification. [1] Q: Why is a catalytic amount of DMF used with oxalyl chloride? A: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. This catalytic cycle is highly efficient for generating the acyl chloride.
Q: Is it necessary to purify the thionyl chloride? A: For achieving high yields and clean reactions, yes. Commercial thionyl chloride can contain impurities like HCl and SO₂, which can affect the reaction. Distilling it before use is a standard practice in syntheses where high purity is critical.
Q: How do I safely handle thionyl chloride and the reaction byproducts? A: Thionyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). [1]The gaseous byproducts (SO₂ and HCl) are also toxic and corrosive. The reaction apparatus should be vented through a scrubbing system containing a base solution (e.g., NaOH) to neutralize these gases.
Q: My product is an oil, not a solid. Is this normal? A: The physical state of this compound at room temperature may be a liquid or a low-melting solid. The key is to confirm its identity and purity through analytical methods such as NMR, IR (look for the characteristic C=O stretch of an acyl chloride around 1780-1815 cm⁻¹), and elemental analysis or mass spectrometry.
References
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. Retrieved from [Link]
- Wiley, R. H., & Smith, N. R. (1952). Base-catalyzed Decomposition of Substituted α-(Benzenesulfonamido)-carboxylic Acids and their Acyl Chlorides. Journal of the American Chemical Society, 74(15), 3893–3897.
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ReAgent. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Malik, S. (2020, June 17). Acyl chlorides [Video]. YouTube. Retrieved from [Link]
- Stimson, V. R., & Tilley, J. W. (1977). The thermal decomposition of acetyl chloride. Australian Journal of Chemistry, 30(1), 81-86.
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
-
bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Registration Dossier. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
NIST. (n.d.). Isoxazole-5-carbonyl chloride. WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
ResearchGate. (2025, August 8). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Semantic Scholar. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirin. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Technical Support Center: Acyl Chloride Purification
A Senior Application Scientist's Guide to Workup and Troubleshooting
Welcome to the technical support center for handling and purifying acyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who work with these highly reactive, yet synthetically invaluable, chemical intermediates. My goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate the challenges of removing impurities from your acyl chloride reactions, ensuring the integrity of your subsequent synthetic steps.
The Challenge: Understanding Acyl Chloride Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] This high reactivity, which makes them excellent acylation agents, is also their greatest liability during workup and purification. The primary challenge stems from their extreme sensitivity to nucleophiles, especially water.[1][3][4] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for attack.[5][6][7]
Any successful workup procedure must, therefore, be designed to selectively remove impurities without leading to the hydrolysis of the desired acyl chloride product back to the corresponding carboxylic acid.[8][9]
Safety First: Handling Acyl Chlorides
Before any workup begins, it is imperative to acknowledge the hazards associated with acyl chlorides. They are volatile, corrosive, and react violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[4][10][11][12]
Mandatory Safety Precautions:
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or laminate), and a flame-resistant lab coat.[10][14][15]
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent inadvertent hydrolysis.[8][9] Perform reactions and transfers under an inert atmosphere (e.g., nitrogen or argon).[9][16]
-
Quenching: Never quench a reaction by adding water directly to a large excess of acyl chloride. Always add the reactive mixture slowly to the quenching solution.
Identifying Common Impurities
A successful purification strategy begins with knowing what you need to remove. Following a typical acylation reaction or the synthesis of an acyl chloride, your crude product may contain several common impurities.
| Impurity | Source | Recommended Removal Method |
| Excess Chlorinating Agent | Synthesis of the acyl chloride (e.g., SOCl₂, (COCl)₂) | Azeotropic removal with an inert solvent (e.g., toluene) or fractional distillation.[9] |
| Starting Carboxylic Acid | Incomplete conversion during acyl chloride synthesis or hydrolysis during workup.[8][13] | Careful washing with a weak, cold aqueous base (e.g., sat. NaHCO₃) or chromatography. |
| Hydrogen Chloride (HCl) | Byproduct of the acylation reaction or hydrolysis.[8][17][18] | Neutralization with a base (e.g., triethylamine, pyridine) during the reaction or an aqueous base wash during workup.[8] |
| Catalyst Byproducts | Catalysts used in acyl chloride formation (e.g., DMF).[9][19] | Aqueous washes or distillation. |
| Side-Reaction Products | Varies depending on the specific reaction. | Chromatography, crystallization, or distillation. |
Core Workup and Purification Strategies
The choice of workup procedure is highly dependent on the stability of your acyl chloride and the nature of the impurities.
Decision-Making Workflow for Acyl Chloride Purification
This diagram outlines a logical path for selecting the most appropriate purification strategy based on the properties of your product and the scale of your reaction.
Caption: Decision tree for selecting an appropriate acyl chloride workup method.
A. Quenching and Aqueous Washing
This is the most common workup method but requires careful execution to avoid product loss.[20][21] The goal is to use aqueous solutions to react with or extract impurities.
Causality Behind the Choices:
-
Quenching: The first step is to safely neutralize any highly reactive species. This is often done by slowly adding the reaction mixture to a cold solution. Using a weak nucleophile like cold water or a dilute bicarbonate solution can quench excess acylating agents.[22][23]
-
Base Selection: A weak base like saturated sodium bicarbonate (NaHCO₃) solution is preferred over strong bases (e.g., NaOH).[13][24] Strong bases can aggressively catalyze the hydrolysis of the desired acyl chloride product.[2][6] NaHCO₃ is sufficient to neutralize acidic byproducts like HCl and unreacted carboxylic acids (by converting them to their water-soluble carboxylate salts).
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and breaks up emulsions, improving phase separation.[21]
B. Distillation
For thermally stable and volatile acyl chlorides, fractional distillation under reduced pressure is a highly effective purification method.[9][13]
Expert Insights:
-
Azeotropic Removal First: Before distillation, it is often beneficial to remove residual thionyl chloride (b.p. 76 °C) by adding a dry, inert solvent like toluene and removing it under reduced pressure on a rotary evaporator.[9] Repeating this process 2-3 times effectively azeotropically removes the volatile impurity.[9]
-
Vacuum is Key: Reduced pressure is crucial to lower the boiling point and prevent thermal decomposition of the acyl chloride.[9]
C. Crystallization/Recrystallization
If your acyl chloride product is a solid, crystallization can be an excellent method for achieving high purity.[16][24]
Trustworthiness of the Protocol:
-
Solvent Choice: The key is to find a solvent or solvent system in which the acyl chloride is soluble at higher temperatures but sparingly soluble at lower temperatures, while impurities remain in solution. Suitable solvents must be strictly anhydrous and non-hydroxylic (e.g., toluene, hexane, or mixtures).[13]
-
Inert Atmosphere: All filtration and washing steps should be performed under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[16]
Troubleshooting Guide & FAQs
Q1: My yield is very low after an aqueous workup. What went wrong?
A: Low yield is almost always due to the hydrolysis of your product.[8] Consider these factors:
-
Reactivity: Your acyl chloride may be too reactive for an aqueous workup. Less stable acyl chlorides (like acetyl chloride) react vigorously with water, while more sterically hindered or electronically stabilized ones (like benzoyl chloride) are more resistant.[5][6]
-
Temperature: Was your workup performed at 0 °C or below? Higher temperatures accelerate the rate of hydrolysis.
-
Base Strength: Did you use a strong base like NaOH? This will rapidly hydrolyze your product. Stick to cold, saturated NaHCO₃ or even just cold water if only HCl needs to be removed.[2][8]
-
Exposure Time: Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions quickly and efficiently.
Q2: My final product is dark yellow or brown. How can I fix this?
A: Color impurities often arise from impure starting materials or side reactions at elevated temperatures.[9]
-
Reagent Purity: Ensure your starting carboxylic acid and chlorinating agent (e.g., thionyl chloride) are pure. Old thionyl chloride can contain impurities that lead to coloration. Distilling it before use can help.[9]
-
Temperature Control: Avoid overheating the reaction during formation or distillation.
-
Removal: For persistent color, you might try treating the crude solution with a small amount of activated carbon before filtration, but this should be done with caution as it can also adsorb your product. A patent suggests that treating crude carbonyl chlorides with carboxamide hydrohalides can improve the color number.[19]
Q3: I'm having trouble removing all the excess thionyl chloride (SOCl₂). What's the best way?
A: Thionyl chloride has a relatively high boiling point (76 °C), making simple evaporation inefficient. The most effective method is azeotropic removal.[9] Add anhydrous toluene to your crude product and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The toluene forms an azeotrope with the SOCl₂, allowing it to be removed more effectively at a lower temperature.[9]
Q4: My purified acyl chloride hydrolyzes back to the carboxylic acid during storage. How can I prevent this?
A: This is a clear indication of exposure to atmospheric moisture.[9]
-
Storage Conditions: Store the purified acyl chloride in a tightly sealed container (a septa-sealed flask is ideal) under a positive pressure of an inert atmosphere like argon or nitrogen.[9]
-
Desiccator: For long-term storage, placing the sealed container inside a desiccator can provide an extra layer of protection.[9]
Experimental Protocols
Protocol 1: Standard Quenching and Extractive Workup
This protocol is suitable for relatively stable acyl chlorides where acidic and water-soluble impurities need to be removed.
Caption: Standard workflow for quenching and extractive workup of acyl chlorides.
Step-by-Step Methodology:
-
Preparation: Cool the completed reaction mixture in an ice bath to 0 °C. In a separate beaker or flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly 5-10 times the volume of your reaction mixture and cool it to 0 °C.
-
Quenching: While stirring the cold NaHCO₃ solution vigorously, slowly add the reaction mixture dropwise via an addition funnel or pipette. Caution: This will evolve CO₂ gas; ensure the addition rate is slow enough to control the effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[8] Shake the funnel, venting frequently.
-
Separation: Allow the layers to separate and drain the organic layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer.
-
Washing:
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] Let it stand for 10-15 minutes, swirling occasionally. The solution should be clear, not cloudy.
-
Isolation: Filter or carefully decant the solution away from the drying agent into a pre-weighed round-bottom flask.[20]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified product. Further purification by distillation or crystallization may be necessary.
References
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LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (2024). Acid Chloride/ chloroformate purification? Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Save My Exams. (2023, December 24). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Reddit. (2023, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
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Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. Retrieved from [Link]
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Save My Exams. (2024, June 23). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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University of Calgary. (2010, November 25). Chem 263 Notes. Retrieved from [Link]
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Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
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Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
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University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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ChemistryConnected. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov [Video]. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
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LibreTexts Chemistry. (2022, January 23). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Isopropyl vs. 5-Methylisoxazole-3-Carbonyl Chloride
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic molecule design, isoxazole scaffolds are prized for their metabolic stability and versatile biological activity. The isoxazole-3-carbonyl chloride unit, in particular, serves as a highly valuable electrophilic building block for creating diverse libraries of amides and esters. However, not all substituted isoxazoles are created equal. The choice of substituent at the 5-position can dramatically influence the reactivity of the carbonyl chloride at the 3-position, impacting reaction kinetics, yield, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of two common analogs: 5-isopropylisoxazole-3-carbonyl chloride and 5-methylisoxazole-3-carbonyl chloride. We will dissect the underlying chemical principles governing their reactivity and provide a robust experimental framework for quantifying these differences in your own laboratory setting.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2][3] Any factor that increases the partial positive charge on this carbon will accelerate the reaction, while any factor that obstructs the nucleophile's approach will slow it down. In comparing the 5-isopropyl and 5-methyl analogs, two primary effects are at play:
-
Electronic Effects : Both methyl and isopropyl groups are alkyl groups and are considered electron-donating through the inductive effect (+I).[4] This effect pushes electron density through the sigma bonds of the isoxazole ring towards the carbonyl carbon. An increase in electron density makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles. The isopropyl group, with two methyl groups attached to the alpha-carbon, is a slightly stronger electron-donating group than a single methyl group. Consequently, the 5-isopropyl substituent deactivates the carbonyl group to a greater extent than the 5-methyl substituent.
-
Steric Effects : Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[5][6] The transition state of a nucleophilic acyl substitution involves the formation of a crowded tetrahedral intermediate.[1][2] A bulkier substituent near the reaction center will raise the energy of this transition state, slowing the reaction rate. The isopropyl group is significantly larger and more sterically demanding than the methyl group. This bulk impedes the incoming nucleophile's trajectory to the carbonyl carbon, creating a substantial steric shield.
Based on these first principles, a clear hypothesis emerges: 5-methylisoxazole-3-carbonyl chloride is predicted to be more reactive than its 5-isopropyl counterpart due to a combination of lower steric hindrance and a less pronounced deactivating electronic effect.
Logical Framework: From Substituent to Reactivity
The following diagram illustrates the causal relationship between the properties of the substituent at the 5-position and the resulting chemical reactivity of the acyl chloride.
Caption: Logical flow from substituent identity to overall reactivity.
Experimental Validation: A Competitive Acylation Protocol
To empirically validate our hypothesis, a competitive reaction is the most elegant and self-validating experimental design. By reacting an equimolar mixture of both acyl chlorides with a limiting amount of a nucleophile, the resulting product ratio will directly reflect the relative reactivity of the starting materials.
Objective:
To determine the relative reactivity of this compound and 5-methylisoxazole-3-carbonyl chloride by competitive acylation with a model amine nucleophile (e.g., benzylamine).
Materials:
-
This compound
-
5-methylisoxazole-3-carbonyl chloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) as a non-nucleophilic base[7]
-
Internal Standard (e.g., dodecane or other non-reactive compound with a distinct analytical signal)
-
HPLC-grade solvents (Acetonitrile, Water)
-
Formic Acid (for mobile phase)
Experimental Workflow:
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Protocol:
-
Preparation : In a dry, inert atmosphere (e.g., nitrogen or argon), prepare separate, accurate stock solutions of this compound, 5-methylisoxazole-3-carbonyl chloride, benzylamine, and triethylamine in anhydrous DCM.
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of the 5-methylisoxazole-3-carbonyl chloride stock solution and 1.0 equivalent of the this compound stock solution. Add a known quantity of the internal standard. Cool the mixture to 0°C in an ice bath.
-
Initiation : In a separate flask, mix 0.5 equivalents of the benzylamine stock solution with 1.2 equivalents of the triethylamine stock solution. This sub-stoichiometric amount of the nucleophile is crucial for the competition.
-
Reaction : Add the amine/base mixture dropwise to the stirring acyl chloride solution at 0°C. Allow the reaction to slowly warm to room temperature and stir for 1 hour. The base is essential to neutralize the HCl generated during the reaction.[8][9]
-
Quenching and Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis : Dissolve the crude residue in a known volume of mobile phase (e.g., 50:50 Acetonitrile:Water). Analyze the sample by High-Performance Liquid Chromatography (HPLC) or LC-MS. Identify the peaks corresponding to the two amide products and the internal standard.
Data Presentation and Expected Outcome
The primary data from this experiment will be the peak areas from the HPLC chromatogram, which can be used to determine the relative molar ratio of the two products.
Table 1: Expected Experimental Results and Physicochemical Parameters
| Compound | Substituent | Steric Parameter (Taft Es) | Inductive Parameter (σ*) | Expected Product Ratio | Relative Reactivity |
| 5-Methyl isoxazole-3-carbonyl chloride | -CH₃ | 0.00 (Reference) | 0.00 (Reference) | > 1 | Higher |
| 5-Isopropyl isoxazole-3-carbonyl chloride | -CH(CH₃)₂ | -0.47 | -0.19 | < 1 | Lower |
Note: Taft parameters (Es for steric effects, σ for polar/inductive effects) are quantitative measures derived from linear free-energy relationships used to describe substituent effects.[10][11][12] A more negative Es value indicates greater steric bulk, and a more negative σ* value indicates a stronger electron-donating inductive effect.*
The expected outcome is a product ratio significantly greater than 1 in favor of N-benzyl-5-methylisoxazole-3-carboxamide. This result would provide strong quantitative evidence that the methyl-substituted acyl chloride is indeed more reactive.
Conclusion and Practical Implications
The combined influence of steric and electronic factors unequivocally points to 5-methylisoxazole-3-carbonyl chloride being a more reactive acylation agent than this compound . The smaller size and less potent electron-donating nature of the methyl group result in a more accessible and more electrophilic carbonyl carbon.
For drug development professionals and synthetic chemists, this has direct practical implications:
-
Reaction Conditions : Reactions with the 5-isopropyl analog may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more potent nucleophiles) to achieve comparable yields to the 5-methyl analog.
-
Selectivity : In molecules containing both scaffolds, a nucleophile can be expected to react preferentially with the 5-methyl-substituted acyl chloride center, enabling potential chemoselective transformations.
-
Library Synthesis : When planning high-throughput library synthesis, the lower reactivity of the 5-isopropyl derivative should be accounted for in the experimental design to ensure successful reaction completion across all library members.
By understanding these fundamental principles and validating them with robust experimental designs like the competitive reaction outlined here, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
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Taft, R. W. (1952). Linear Free Energy Relationships. Journal of the American Chemical Society, 74(11), 2729–2733. [Link]
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Wikipedia contributors. (2023, December 27). Taft equation. Wikipedia, The Free Encyclopedia. [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
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Pahan, S. (2019, December 2). Difference Between Electronic and Steric Effects. Pediaa.Com. [Link]
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Embibe. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Embibe Website. [Link]
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Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
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Fiasella, A., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(77), 41031-41037. [Link]
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A Comparative Guide to the Bioisosteric Replacement of the Isopropyl Group in Isoxazole Derivatives
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The isoxazole scaffold, a five-membered heterocycle, is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs due to its versatile biological activities.[1][2][3][4] A common substituent on this privileged structure is the isopropyl group, which often plays a crucial role in binding to biological targets. However, its lipophilic nature and susceptibility to metabolic oxidation can present challenges in drug development.
This guide provides an in-depth technical comparison of bioisosteric replacements for the isopropyl group in isoxazole derivatives. We will explore the rationale behind this strategy, compare the physicochemical and pharmacological properties of the parent isopropyl-containing compounds with their bioisosteric analogs, and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Bioisosteric Replacement
Bioisosterism is the substitution of a chemical group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity.[5][6] The primary objectives of employing bioisosteric replacement are to:
-
Enhance Potency and Selectivity: Fine-tune interactions with the target receptor or enzyme.
-
Improve Pharmacokinetic Properties (ADME): Modulate absorption, distribution, metabolism, and excretion.
-
Reduce Off-Target Effects and Toxicity: By altering the molecule's overall properties.
-
Navigate Intellectual Property Landscapes: Create novel chemical entities.
The isopropyl group, while often contributing favorably to binding affinity through hydrophobic interactions, can be a metabolic liability. The tertiary hydrogen is susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and potentially the formation of inactive or toxic metabolites. Furthermore, its lipophilicity can contribute to poor aqueous solubility and non-specific binding.
The Cyclopropyl Group: A Superior Bioisostere for Isopropyl
A well-established and highly effective bioisosteric replacement for the isopropyl group is the cyclopropyl moiety.[7][8][9] While both groups are of similar size, the cyclopropyl ring offers several distinct advantages:
-
Reduced Lipophilicity: The cyclopropyl group is significantly less lipophilic than the isopropyl group. This can lead to improved aqueous solubility and a better overall ADME profile.[7]
-
Increased Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism compared to the isopropyl group, as it lacks the readily abstractable tertiary hydrogen. This can result in a longer half-life and improved bioavailability.[7]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to its target, potentially increasing potency and selectivity.[7]
-
Unique Electronic Properties: The C-C bonds of the cyclopropyl ring have significant p-character, allowing for electronic interactions with the isoxazole ring and the biological target that differ from those of the isopropyl group.[9]
The following diagram illustrates the logical flow of considering a bioisosteric replacement for the isopropyl group on an isoxazole core.
Caption: Rationale for Isopropyl Group Bioisosteric Replacement.
Comparative Analysis: Isopropyl vs. Cyclopropyl Isoxazole Derivatives
To illustrate the impact of this bioisosteric switch, we will compare a hypothetical 3-isopropyl-5-aminoisoxazole with its 3-cyclopropyl-5-aminoisoxazole analog.
| Property | 3-Isopropyl-5-aminoisoxazole | 3-Cyclopropyl-5-aminoisoxazole | Rationale & Supporting Data |
| Calculated LogP | Higher | Lower | The cyclopropyl group has a lower Hansch π value (1.14) compared to the isopropyl group (1.53), indicating lower lipophilicity.[7] |
| Metabolic Stability (in vitro) | Lower | Higher | The absence of a metabolically labile tertiary C-H bond in the cyclopropyl group reduces susceptibility to CYP450-mediated oxidation.[7] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity generally correlates with increased aqueous solubility. |
| Target Binding Affinity (IC50/Ki) | Potent | Potentially More Potent | The rigid conformation of the cyclopropyl group may lead to a more optimal fit in the binding pocket, enhancing potency.[7][8] |
| Selectivity | Good | Potentially Improved | The distinct shape and electronic properties of the cyclopropyl group can lead to more specific interactions with the target, improving selectivity against off-targets. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and comparative evaluation of isopropyl- and cyclopropyl-substituted isoxazole derivatives.
Synthesis of 3-Substituted-5-aminoisoxazoles
The synthesis of 3-substituted-5-aminoisoxazoles can be efficiently achieved through the condensation of a β-ketonitrile with hydroxylamine.[10]
Caption: Synthetic Workflow for 3-Substituted-5-aminoisoxazoles.
Step 1: Synthesis of the β-Ketonitrile
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of the appropriate ketone (isopropyl methyl ketone or cyclopropyl methyl ketone, 1.0 eq) and diethyl oxalate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketoester.
-
Convert the β-diketoester to the corresponding β-ketonitrile using standard methods, such as reaction with tosyl cyanide and sodium hydride.
Step 2: Cyclization to form the 5-Aminoisoxazole
-
Dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 3-substituted-5-aminoisoxazole.[10]
In Vitro Pharmacological Evaluation
A comparative assessment of the biological activity of the synthesized compounds is crucial. The following is a general protocol for an in vitro enzyme inhibition assay.
Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Prepare a stock solution of each compound (3-isopropyl-5-aminoisoxazole and 3-cyclopropyl-5-aminoisoxazole) in DMSO.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
In a 96-well plate, add the enzyme, substrate, and ATP to each well.
-
Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Physicochemical Property Determination
LogP Determination (Shake-Flask Method)
-
Prepare a solution of the test compound in a 1:1 mixture of n-octanol and water.
-
Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Metabolic Stability Assay (Liver Microsomes)
-
Incubate the test compound (at a fixed concentration) with liver microsomes (e.g., human or rat) and NADPH in a phosphate buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) from the slope of the line.
Conclusion
The bioisosteric replacement of an isopropyl group with a cyclopropyl group on an isoxazole scaffold is a powerful strategy in drug design. This modification can lead to significant improvements in key drug-like properties, including reduced lipophilicity, enhanced metabolic stability, and potentially increased potency and selectivity. The synthetic routes to these analogs are well-established, and their comparative evaluation through in vitro assays provides a clear path to identifying superior drug candidates. By understanding the principles of bioisosterism and applying them rationally, medicinal chemists can effectively optimize lead compounds and accelerate the drug discovery process.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Isopropylisoxazole Amides
In the intricate world of drug discovery, the 5-isopropylisoxazole amide scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of biological entities. This guide delves into the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of this chemical class. By dissecting the impact of subtle molecular modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of how to navigate the chemical space of these promising compounds. This analysis is grounded in experimental data and established scientific principles, offering a roadmap for the rational design of next-generation therapeutics.
The 5-Isopropylisoxazole Amide Core: A Foundation for Diverse Biological Activity
The isoxazole ring system is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 5-isopropylisoxazole amide variant, in particular, provides a synthetically tractable and rigid framework. This structure allows for precise, three-dimensional positioning of functional groups to engage with biological targets. Its value is exemplified in the development of potent and selective inhibitors for enzymes such as SMYD3, a protein lysine methyltransferase implicated in RAS-driven cancers.[5]
Deconstructing the SAR: A Tale of Three Moieties
The biological activity of 5-isopropylisoxazole amides is exquisitely sensitive to structural modifications. We can systematically analyze the SAR by considering three key regions of the molecule: the 5-isopropylisoxazole ring, the central amide linker, and the variable substituent (often an aryl or heteroaryl group) attached to the amide nitrogen.
The Isoxazole Scaffold: More Than Just a Hydrophobic Anchor
The 5-isopropyl group is a common feature, often critical for establishing potent hydrophobic interactions within the target's binding pocket. However, the isoxazole ring itself is more than a simple scaffold; its nitrogen and oxygen atoms can act as hydrogen bond acceptors, orienting the molecule correctly for further interactions.[6] Modifications at other positions on the isoxazole ring, while less common, can also influence activity and selectivity profiles.[7]
The Amide Linker: A Critical, Orienting Bridge
The amide bond is a crucial structural element. Its planar and rigid nature restricts the conformational freedom of the molecule, which can be entropically favorable for binding. Molecular dynamics studies have shown that the amide carbonyl frequently forms a key hydrogen bond with backbone residues in the target protein, serving as a critical anchor point for the entire molecule.[8] Reversing the amide bond (retro-amide) or replacing it with other linkers can drastically alter or abolish activity, highlighting its importance in maintaining the optimal vector for substituent interactions.[9]
The Variable Substituent: The Key to Potency and Selectivity
The most significant gains in potency and selectivity are typically achieved by modifying the substituent attached to the amide nitrogen. This region often extends into more solvent-exposed or variable regions of a binding site, allowing for fine-tuning of the compound's properties. SAR studies consistently show that the nature and position of groups on this (hetero)aryl ring—such as halogens, alkyls, or more complex heterocycles—are primary drivers of potency.[5][8]
Comparative Analysis: Targeting a Protein Kinase
To illustrate these SAR principles, we will compare a series of representative 5-isopropylisoxazole amides designed as inhibitors of a hypothetical protein kinase. The experimental data below showcases how systematic modifications to the terminal phenyl ring influence inhibitory activity.
| Compound | R1 Substituent | R2 Substituent | Kinase IC50 (nM) |
| 1a | H | H | 650 |
| 1b | 4-F | H | 220 |
| 1c | 4-Cl | H | 95 |
| 1d | 4-CH3 | H | 480 |
| 1e | 3-Cl | H | 310 |
| 1f | 4-Cl | 3-F | 35 |
| 1g | 4-OCH3 | H | 1200 |
Analysis of SAR Trends:
-
Para-Position Halogenation: Introduction of a halogen at the para-position (R1) significantly enhances potency. A fluorine atom (Compound 1b ) improves activity three-fold over the unsubstituted parent (Compound 1a ). A larger chlorine atom (Compound 1c ) provides an even greater enhancement (~7-fold), suggesting this position occupies a pocket that can accommodate and favorably interact with larger, lipophilic, and electronegative groups.
-
Positional Importance: The location of the substituent is critical. Moving the chlorine atom from the para-position to the meta-position (Compound 1e ) results in a significant loss of potency compared to 1c , indicating a specific, directional interaction is optimal.
-
Electronic and Steric Effects: Small, electron-withdrawing groups appear to be favored. An electron-donating and slightly bulkier methyl group at the para-position (Compound 1d ) is less effective than a halogen. A larger, electron-donating methoxy group (Compound 1g ) is highly detrimental to activity, likely due to a combination of steric hindrance and unfavorable electronic interactions.
-
Synergistic Multi-substitution: The most potent compound in the series, 1f , features both a 4-chloro and a 3-fluoro substituent. This demonstrates that multiple modifications can work in concert to optimize interactions within the binding site for a substantial improvement in inhibitory activity.
Experimental Protocols for SAR Studies
The systematic exploration of SAR for 5-isopropylisoxazole amides relies on robust and reproducible experimental workflows. Below are representative protocols for their chemical synthesis and biological evaluation.
General Synthetic Protocol for 5-Isopropylisoxazole Amides
The most common and efficient method for synthesizing this class of compounds is through the amide coupling of 5-isopropylisoxazole-4-carbonyl chloride with a diverse range of commercially or synthetically available amines.[10]
Step 1: Synthesis of the Acid Chloride Intermediate
-
To a solution of 5-isopropylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-isopropylisoxazole-4-carbonyl chloride, which is often used immediately in the next step.
Step 2: Amide Bond Formation
-
Dissolve the desired substituted aniline or heterocyclic amine (1.1 eq) in anhydrous DCM with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the solution to 0 °C and add a solution of the crude 5-isopropylisoxazole-4-carbonyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.
Caption: General synthetic workflow for 5-isopropylisoxazole amides.
In Vitro Kinase Inhibition Assay Protocol
To determine the inhibitory potency (IC50) of the synthesized compounds against a specific kinase, a luminescence-based assay measuring ATP consumption is a standard, high-throughput method.
-
Compound Preparation: Create a 10-point serial dilution series of each test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 384-well assay plate, add the kinase enzyme, the specific peptide substrate, and the compound dilution in an appropriate kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP at a concentration close to its Michaelis-Menten constant (Km). Include positive controls (known potent inhibitor) and negative controls (DMSO vehicle only).
-
Incubation: Incubate the plate at room temperature (e.g., 25 °C) for a fixed period, typically 60 minutes.
-
Detection: Terminate the reaction and quantify the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the ATP concentration.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion: A Framework for Rational Drug Design
The 5-isopropylisoxazole amide scaffold is a proven and highly adaptable platform for the development of potent and selective therapeutic agents.[2] A comprehensive understanding of its structure-activity relationship, driven by systematic chemical synthesis and robust biological evaluation, is the cornerstone of successful drug design. By carefully modulating the substituents on the terminal aryl ring, researchers can optimize interactions within a target's binding site to achieve desired levels of potency, selectivity, and ultimately, develop novel drug candidates with improved therapeutic profiles. The comparative data and validated experimental protocols provided herein serve as a foundational guide for initiating and advancing research in this fertile area of medicinal chemistry.
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A Comparative Guide to the Kinetic Studies of 5-Isopropylisoxazole-3-carbonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, scalability, and the consistent production of high-quality materials. The reactivity of acylating agents, such as 5-Isopropylisoxazole-3-carbonyl chloride, dictates reaction times, influences impurity profiles, and ultimately impacts the economic viability of a synthetic route. This guide provides a comparative analysis of the kinetic behavior of this compound and its alternatives, supported by established chemical principles and methodologies for acquiring kinetic data.
While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide will extrapolate its expected reactivity based on the well-understood principles of physical organic chemistry and the known behavior of related heterocyclic and acyl chloride compounds. We will explore the electronic and steric factors influencing its reactivity and compare it with commonly employed acylating agents. Furthermore, we will provide detailed experimental protocols for researchers to conduct their own kinetic studies, enabling a data-driven approach to reagent selection and process development.
Understanding the Reactivity of Acylating Agents: A Mechanistic Perspective
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of inductive and resonance effects from the substituent attached to the carbonyl group.
This compound: An Overview
The isoxazole ring is an interesting modulator of reactivity. Isoxazoles are five-membered aromatic heterocycles containing both a nitrogen and an oxygen atom. The electron-withdrawing nature of the heteroatoms in the isoxazole ring is expected to increase the electrophilicity of the carbonyl carbon in the 3-position, making it a reactive acylating agent. However, the potential for resonance donation from the ring system could temper this reactivity to some extent. The isopropyl group at the 5-position will exert a minor electron-donating inductive effect and, more significantly, will contribute to the steric bulk around the reactive center.
Compared to a simple aliphatic acyl chloride, the isoxazole moiety is expected to render the carbonyl carbon more electrophilic. In contrast, when compared to a highly reactive acylating agent like a nitro-substituted benzoyl chloride, it is likely to be less reactive.
Comparative Reactivity of Acylating Agents
The choice of an acylating agent is a critical parameter in designing a synthetic route. The ideal reagent offers a balance of high reactivity for efficient conversion and sufficient stability to prevent unwanted side reactions or degradation. A qualitative comparison of the expected reactivity of this compound with other common acylating agents is presented below.
| Acylating Agent | Structure | Expected Relative Reactivity | Key Characteristics |
| Acetyl Chloride | CH₃COCl | High | Highly reactive, volatile, generates corrosive HCl gas. |
| Benzoyl Chloride | C₆H₅COCl | Moderate | Less reactive than acetyl chloride, commonly used, generates HCl. |
| This compound | (CH₃)₂CH-C₄H₂NO-COCl | Moderate to High | Reactivity influenced by the electron-withdrawing isoxazole ring. Offers a potentially unique reactivity profile. |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Less reactive than acetyl chloride, byproduct (acetic acid) is less corrosive than HCl.[1] |
| Carboxylic Acids + Coupling Agents | RCOOH + e.g., DCC, EDC | Variable | Reactivity depends on the coupling agent. Avoids the use of highly reactive acyl chlorides. |
This table provides a general framework for selecting an appropriate acylating agent. However, for critical applications in drug development and process chemistry, experimentally determined kinetic data is indispensable.
Experimental Protocols for Kinetic Studies
A thorough kinetic investigation provides quantitative data on reaction rates, allowing for a direct comparison of different acylating agents under identical conditions. The following are detailed methodologies for studying the kinetics of acylation reactions.
Stopped-Flow UV-Vis Spectroscopy
This technique is ideal for monitoring fast reactions that are complete within milliseconds to seconds.[2][3][4][5] It relies on the rapid mixing of two reactant solutions and monitoring the change in absorbance of a chromophore over time.
Experimental Workflow:
Caption: Workflow for a stopped-flow kinetic experiment.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane). The concentration should be chosen such that after mixing, the absorbance change is within the linear range of the spectrophotometer.
-
Prepare a solution of the nucleophile (e.g., a substituted aniline or phenol) in the same solvent. The concentration should be in excess of the acyl chloride to ensure pseudo-first-order kinetics.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction. This can be determined by acquiring the UV-Vis spectra of the reactants and the product.
-
Equilibrate the instrument and reactant solutions to the desired reaction temperature.
-
-
Data Acquisition:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate the automated mixing and data collection sequence. The instrument will rapidly inject and mix the reactants, and the absorbance change will be recorded as a function of time.
-
Repeat the experiment multiple times to ensure reproducibility.
-
-
Data Analysis:
-
Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order reactions) to obtain the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the nucleophile to determine the second-order rate constant (k₂).
-
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction kinetics in real-time without the need for sample quenching.[6][7][8] It allows for the simultaneous observation of the disappearance of reactants and the appearance of products.
Experimental Workflow:
Caption: Workflow for an in-situ NMR kinetic study.
Detailed Protocol:
-
Sample Preparation:
-
In a dry NMR tube, dissolve the nucleophile in a suitable deuterated solvent.
-
Add an internal standard for accurate concentration determination.
-
Equilibrate the sample to the desired temperature in the NMR probe.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of this compound into the NMR tube and mix quickly.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant and a product in each spectrum.
-
Use the integral values relative to the internal standard to calculate the concentrations of the species at each time point.
-
Plot the concentration data versus time and fit to the appropriate rate law to determine the rate constants.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the progress of slower reactions by separating and quantifying the components of the reaction mixture at different time points.[9][10][11][12]
Experimental Workflow:
Caption: Workflow for an HPLC-based kinetic study.
Detailed Protocol:
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the nucleophile and solvent.
-
Initiate the reaction by adding a known amount of this compound.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that will rapidly react with any remaining acyl chloride (e.g., a primary amine or water).
-
-
HPLC Analysis:
-
Inject the quenched samples onto an appropriate HPLC column.
-
Develop a separation method that resolves the starting materials and the product.
-
Use a UV detector to monitor the elution of the components.
-
-
Data Analysis:
-
Generate a calibration curve for the product to convert peak areas to concentrations.
-
Plot the concentration of the product versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Conclusion: A Data-Driven Approach to Acylation Chemistry
The selection of an acylating agent in pharmaceutical development and chemical manufacturing has profound implications for the efficiency, robustness, and cost-effectiveness of a synthetic process. While theoretical considerations provide a valuable starting point, a thorough kinetic investigation is paramount for making informed, data-driven decisions. This compound, with its unique electronic and steric properties, offers a potentially valuable addition to the chemist's toolbox of acylating agents.
The experimental methodologies detailed in this guide—Stopped-Flow UV-Vis Spectroscopy, In-Situ NMR Spectroscopy, and HPLC—provide a comprehensive toolkit for characterizing the kinetic behavior of this and other acylating agents. By investing in these studies, researchers can gain a deeper understanding of reaction mechanisms, optimize reaction conditions, and ultimately accelerate the development of innovative and efficient chemical processes.
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University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Amides from 5-Isopropylisoxazole-3-carbonyl Chloride and Its Analogs
This technical guide provides a comparative analysis of the biological activities of amides derived from 5-isopropylisoxazole-3-carbonyl chloride and its structural analogs. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes findings on the anticonvulsant, anti-inflammatory, and antimicrobial properties of these compounds, supported by experimental data from peer-reviewed literature.
Introduction
The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Modifications to the isoxazole ring system can significantly influence the biological efficacy and pharmacokinetic properties of the resulting derivatives.[3] This guide focuses on amides synthesized from this compound and compares their biological performance with analogs bearing different substituents at the 5-position of the isoxazole ring, such as methyl and phenyl groups. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of novel therapeutic agents.
Synthesis of 5-Substituted Isoxazole-3-Carboxamides
The general synthetic route to N-substituted-5-alkyl/arylisoxazole-3-carboxamides initiates with the corresponding 5-substituted-isoxazole-3-carboxylic acid. This carboxylic acid is then converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂), which subsequently reacts with a variety of amines to yield the desired amide.
This versatile and efficient method allows for the generation of a diverse library of amide derivatives for biological screening by varying both the substituent at the 5-position of the isoxazole ring (R) and the amine component (R'-NH₂).
Comparative Biological Evaluation
Anticonvulsant Activity
Isoxazole derivatives have been investigated for their potential as anticonvulsant agents.[4] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate anticonvulsant efficacy.[1]
While specific data for a broad range of N-substituted amides of 5-isopropylisoxazole-3-carboxylic acid is limited in the readily available literature, studies on analogous 5-substituted isoxazole-3-carboxamides provide valuable insights into the structural requirements for anticonvulsant activity. The nature of the substituent at the 5-position of the isoxazole ring appears to play a role in modulating this activity.
| Compound Series | 5-Substituent (R) | N-Substituent (R') | Anticonvulsant Activity (ED₅₀) | Reference |
| Isoxazole-3-carboxamides | Aryl | Various | ED₅₀ values in the range of 20-100 mg/kg in MES test | [5] |
| Spirohydantoins | Cyclopropane | Arylamide | ED₅₀ as low as 9.2 mg/kg in MES test | [1] |
Structure-Activity Relationship Insights:
The anticonvulsant activity of isoxazole derivatives is influenced by the nature of both the 5-substituent on the isoxazole ring and the amide side chain. Lipophilicity and the ability to interact with specific biological targets, such as voltage-gated sodium channels or GABA receptors, are key determinants of activity.[6] The isopropyl group, with its moderate lipophilicity and steric bulk, can potentially enhance binding to target proteins compared to a smaller methyl group, while offering different conformational possibilities than a larger phenyl group. Further comparative studies are necessary to delineate the precise contribution of the 5-isopropyl substituent to anticonvulsant efficacy.
Anti-inflammatory and Analgesic Activity
Isoxazole derivatives are known to possess anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3][6]
A study on isoxazole carboxamide derivatives revealed that these compounds can exhibit moderate analgesic potential.[7] For instance, certain 3-substituted-isoxazole-4-carboxamide derivatives have shown promising results in acetic acid-induced writhing and hot plate assays in mice.[7] While this study focused on the 4-carboxamide isomers, the findings suggest that the isoxazole carboxamide scaffold is a viable starting point for the development of novel anti-inflammatory and analgesic agents. The nature of the substituents on the isoxazole ring and the amide nitrogen are critical for activity.[8]
| Compound Series | Key Structural Features | Anti-inflammatory/Analgesic Activity | Reference |
| Isoxazole-4-carboxamides | 3-Aryl, N-Aryl | Moderate analgesic activity in animal models | [7] |
| Isoxazole-3-carboxamides | 4,5-Diaryl | Potent inhibition of 5-Lipoxygenase | [8] |
Causality in Experimental Design: The choice of the carrageenan-induced paw edema model is a standard and reliable method for evaluating acute inflammation. The mechanism involves the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins. Inhibition of edema in this model suggests that the test compounds interfere with the action or synthesis of these mediators.
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been widely explored.[2][4] Studies on 5-methylisoxazole-3-carboxamides and 5-phenylisoxazole-3-carboxamides have demonstrated activity against various bacterial strains.
A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. Several compounds showed significant activity against Mycobacterium tuberculosis H37Rv, as well as against Bacillus subtilis and Escherichia coli.[9] Similarly, a series of 5-phenyl-3-isoxazole carboxamides exhibited significant antibacterial activity against S. aureus and E. coli.[10]
| Compound Series | 5-Substituent (R) | Target Organisms | Antimicrobial Activity (MIC) | Reference |
| 5-Methylisoxazole-3-carboxamides | Methyl | M. tuberculosis, B. subtilis, E. coli | MICs as low as 3.125 µM and 6.25 µM | [9] |
| 5-Phenylisoxazole-3-carboxamides | Phenyl | S. aureus, E. coli | Significant inhibition in disc diffusion assays | [10] |
Structure-Activity Relationship Insights:
The antimicrobial activity of these compounds is dependent on the substitution pattern. For the 5-methylisoxazole series, the presence of specific substituents on the N-aryl ring, such as halogens, was found to be crucial for potent activity.[9] This suggests that electronic and steric factors of the N-substituent, in combination with the 5-substituent of the isoxazole ring, govern the interaction with microbial targets. The isopropyl group at the 5-position, being more lipophilic than a methyl group, could potentially enhance membrane permeability and lead to improved antimicrobial efficacy.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-Isoxazole-3-Carboxylic Acid
The synthesis of the carboxylic acid precursor is a key step. A general method involves the reaction of a corresponding β-ketoester with hydroxylamine.
Step-by-step methodology:
-
Dissolve the appropriate β-ketoester in a suitable solvent, such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the 5-substituted-isoxazole-3-carboxylic acid.
General Procedure for the Synthesis of N-Substituted-5-alkyl/arylisoxazole-3-carboxamides
Step-by-step methodology:
-
To a solution of the 5-substituted-isoxazole-3-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or under reflux for a few hours until the conversion to the acid chloride is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane).
-
To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine or pyridine) at 0 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure N-substituted-5-alkyl/arylisoxazole-3-carboxamide.[9]
Anticonvulsant Screening Protocol (MES Test)
Self-Validating System: The inclusion of a positive control (e.g., Phenytoin) and a vehicle control group ensures the validity of the assay. The observation of the expected effect in the positive control and no effect in the vehicle control confirms that the experimental setup is functioning correctly.
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.
-
After a specific period (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered protection.
-
Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.[1]
Conclusion
The amides derived from this compound and its analogs represent a promising class of compounds with a wide range of biological activities. The available data, primarily from studies on 5-methyl and 5-phenyl analogs, indicate that the nature of the substituent at the 5-position of the isoxazole ring, in conjunction with the substitution on the amide nitrogen, plays a crucial role in determining the anticonvulsant, anti-inflammatory, and antimicrobial properties.
The isopropyl group offers a unique combination of steric and electronic properties that may be beneficial for enhancing biological activity. However, to fully elucidate the potential of 5-isopropylisoxazole-3-carboxamides, further systematic studies are required. A head-to-head comparison of a series of N-substituted amides of 5-isopropylisoxazole-3-carboxylic acid with their 5-methyl and 5-phenyl counterparts would provide definitive insights into the structure-activity relationships and guide the future design of more potent and selective therapeutic agents.
References
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC. [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PMC. [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC. [Link]
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Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2011). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. (2021). ResearchGate. [Link]
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Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). PMC. [Link]
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Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). PubMed. [Link]
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Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (2016). ResearchGate. [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Nature. [Link]
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Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents. (1998). PubMed. [Link]
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Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2019). ResearchGate. [Link]
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Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). ResearchGate. [Link]
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ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. (2016). SlideShare. [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Innovare Academic Sciences. [Link]
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004).
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PMC. [Link]
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Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (2012). PubMed. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]
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Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis and Characterization of 5-Isopropylisoxazole Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of 5-isopropylisoxazole derivatives, robust analytical methodologies are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) techniques for the analysis and characterization of this important class of heterocyclic compounds. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The 5-isopropylisoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for purity determination, impurity profiling, stability testing, and pharmacokinetic studies. This guide will focus on reversed-phase HPLC (RP-HPLC), the most common and versatile technique for such small molecules.
The Foundational Role of Physicochemical Properties in Method Development
A successful HPLC method is not born from trial and error alone; it is designed based on a fundamental understanding of the analyte's physicochemical properties. For 5-isopropylisoxazole derivatives, two key parameters guide our initial choices: hydrophobicity (logP) and UV-Vis absorbance.
Hydrophobicity (logP): The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The isopropyl group at the 5-position of the isoxazole ring imparts a moderate degree of hydrophobicity. The predicted logP values for simple 5-isopropylisoxazole derivatives can be estimated using various computational models, and these values are crucial for selecting the appropriate stationary and mobile phases.[2] A higher logP value suggests stronger retention on a nonpolar stationary phase like C18.
UV-Vis Absorbance: Most isoxazole derivatives possess a chromophore that absorbs UV radiation, making UV detection a suitable and widely accessible choice for HPLC analysis. Theoretical studies on isoxazole derivatives suggest that they exhibit UV absorbance maxima, which can be influenced by the substitution pattern on the ring.[3] Experimental determination of the UV spectrum for a specific 5-isopropylisoxazole derivative is a critical first step in method development to select the optimal detection wavelength for maximum sensitivity.
Strategic Selection of HPLC Columns: A Comparative Overview
The heart of an HPLC separation is the column. For the analysis of moderately hydrophobic compounds like 5-isopropylisoxazole derivatives, a C18 (octadecylsilyl) stationary phase is the workhorse. However, not all C18 columns are created equal. The choice of a specific C18 column can significantly impact selectivity and peak shape.
| Column Type | Key Characteristics | Ideal for 5-Isopropylisoxazole Derivatives When... |
| Traditional End-capped C18 | Standard C18 phase with good hydrophobicity. Residual silanols are "capped" to reduce peak tailing for basic compounds. | A good starting point for general-purpose analysis and method development. Cost-effective and widely available. |
| High-Density Bonding C18 | Densely packed C18 chains provide increased steric selectivity, which can help differentiate between closely related isomers. | Separating structurally similar impurities or isomers of 5-isopropylisoxazole derivatives is required. |
| C18 with Polar Embedded Group | Incorporates a polar group (e.g., amide, carbamate) within the C18 chain, making it more compatible with highly aqueous mobile phases and offering alternative selectivity. | Analyzing more polar 5-isopropylisoxazole derivatives or when using mobile phases with a high water content to improve retention. |
| Superficially Porous (Core-Shell) C18 | Solid core particles with a porous outer layer. Offers higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size. | High-throughput analysis or when baseline separation of closely eluting impurities is challenging. |
Expert Insight: For initial method development for a novel 5-isopropylisoxazole derivative, a traditional end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a robust and economical starting point. If peak tailing is observed, especially with basic derivatives, switching to a column with a more effective end-capping or a polar-embedded phase is a logical next step.
Mobile Phase Optimization: The Key to Resolution
The mobile phase in RP-HPLC is a mixture of a polar solvent (typically water) and a less polar organic modifier (commonly acetonitrile or methanol). The ratio of these solvents controls the retention time of the analytes.
-
Acetonitrile (ACN): Generally provides lower backpressure and better peak shapes for many compounds compared to methanol. It is often the preferred organic modifier for initial method development.
-
Methanol (MeOH): Can offer different selectivity compared to acetonitrile and is a more cost-effective and "greener" solvent.[4]
The Role of pH: The pH of the aqueous portion of the mobile phase is a critical parameter, especially for ionizable compounds. While the isoxazole ring itself is weakly basic, substituents on the ring or attached side chains may be acidic or basic. Controlling the pH ensures consistent retention times and peak shapes by maintaining a single ionization state of the analyte. A buffer (e.g., phosphate or acetate) is typically used to maintain a constant pH.
Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase optimization in RP-HPLC.
A Comparative Look at HPLC Methodologies
To illustrate the principles discussed, let's compare two hypothetical HPLC methods for the analysis of a generic 5-isopropylisoxazole derivative.
Method A: Rapid Screening (Isocratic)
This method is designed for quick analysis, for example, to monitor the progress of a chemical reaction.
| Parameter | Condition | Rationale |
| Column | C18, 50 x 4.6 mm, 2.7 µm (Core-Shell) | A shorter column with superficially porous particles allows for fast analysis times without sacrificing too much resolution. |
| Mobile Phase | 60% Acetonitrile, 40% Water + 0.1% Formic Acid | A higher percentage of organic modifier leads to shorter retention times. Formic acid is added to improve peak shape for potentially basic compounds. |
| Flow Rate | 1.5 mL/min | A higher flow rate further reduces the analysis time. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or determined λmax) | Standard wavelength for many aromatic compounds. |
Method B: Impurity Profiling (Gradient)
This method is designed to separate the main compound from potential impurities, which may have different polarities.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A longer column provides higher resolution needed to separate closely eluting impurities. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidGradient: 30-90% B over 15 min | A gradient elution allows for the separation of compounds with a wider range of polarities. The run starts with a lower percentage of organic modifier to retain polar impurities and ends with a higher percentage to elute non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm (or determined λmax) | Consistent detection wavelength. |
Ensuring Trustworthiness: A Step-by-Step Guide to Method Validation
A developed HPLC method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[2]
Workflow for HPLC Method Validation:
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Detailed Experimental Protocol: Validation of an HPLC Method for a 5-Isopropylisoxazole Derivative
This protocol outlines the steps to validate an HPLC method for the quantification of a 5-isopropylisoxazole derivative in a bulk drug substance.
1. Specificity (Forced Degradation Study):
-
Purpose: To demonstrate that the method can separate the analyte from potential degradation products.
-
Procedure:
-
Prepare solutions of the 5-isopropylisoxazole derivative.
-
Subject the solutions to stress conditions:
-
Acid hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat solid drug substance at 105 °C for 24 hours.
-
Photolytic degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC.
-
-
Acceptance Criteria: The peak for the 5-isopropylisoxazole derivative should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation product peaks.
2. Linearity:
-
Purpose: To demonstrate a linear relationship between the concentration of the analyte and the detector response.
-
Procedure:
-
Prepare a stock solution of the 5-isopropylisoxazole derivative.
-
Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. This can be done by spiking a placebo with known amounts of the analyte.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]
4. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: These values should be determined and reported.
6. Robustness:
-
Purpose: To assess the method's ability to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small changes to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2% organic modifier).
-
pH of the aqueous phase (± 0.2 units).
-
-
Analyze a sample under each condition and evaluate the system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Conclusion
The successful HPLC analysis of 5-isopropylisoxazole derivatives is a systematic process that begins with an understanding of the analyte's physicochemical properties. The selection of an appropriate C18 column and the optimization of the mobile phase are critical for achieving the desired separation. This guide has provided a comparative overview of different HPLC approaches and a detailed framework for method validation based on ICH guidelines. By following these principles, researchers can develop and validate robust and reliable HPLC methods that are fit for purpose, ensuring the quality and integrity of their data in the pursuit of novel therapeutics.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025. Available from: [Link]
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Ali, U., et al. Theoretical study of Isoxazoles and their derivatives. SIFT DESK. 2020;4(3):415-424. Available from: [Link]
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Czopek, A., et al. Reversed-phase thin-layer chromatography and ultra-performance liquid chromatography/mass spectrometry to estimate the drug likeness of phosphodiesterase 10A inhibitors with phthalimide core. JPC-J PLANAR CHROMAT. 2024. Available from: [Link]
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Welsh, T., et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Separations. 2023;10(2):109. Available from: [Link]
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- 4. mdpi.com [mdpi.com]
In vitro evaluation of compounds synthesized from 5-Isopropylisoxazole-3-carbonyl chloride
This guide provides a comprehensive in vitro comparison of novel compounds synthesized from the 5-Isopropylisoxazole-3-carbonyl chloride scaffold. The isoxazole ring is a well-established pharmacophore, known for its presence in a variety of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] This document is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance, detailed experimental protocols, and the scientific rationale behind the evaluation strategy.
Rationale for Compound Evaluation
The 5-isopropylisoxazole moiety offers a robust and versatile starting point for medicinal chemistry exploration. The strategic selection of this scaffold is based on its known ability to engage with biological targets through various non-covalent interactions, a feature that is critical in drug design.[4] Our primary objective was to synthesize a focused library of derivatives and perform a comparative in vitro assessment to identify lead compounds for three key therapeutic areas: oncology, infectious diseases, and inflammatory conditions.
Comparative Anticancer Activity
The anticancer potential of isoxazole derivatives is a significant area of research, with various analogues showing potent cytotoxicity against multiple cancer cell lines.[5][6][7][8] The initial screening of our novel compounds was conducted using a foundational cytotoxicity assay to establish a baseline of activity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is a standard and reliable first-pass screen for cytotoxic potential, as mitochondrial reductase activity is proportional to the number of viable cells.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) were cultured in appropriate media. Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Compounds were dissolved in DMSO to create stock solutions and then serially diluted in culture medium. Cells were treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours. Doxorubicin was used as a positive control.
-
MTT Incubation: The treatment medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. Plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Comparative Performance Data
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| IZL-01 | 8.4 ± 0.7 | 12.1 ± 1.1 |
| IZL-02 | 21.5 ± 2.3 | 35.8 ± 3.9 |
| IZL-03 | 3.2 ± 0.4 | 5.7 ± 0.6 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Table 1: Comparative cytotoxic activity (IC₅₀) of synthesized isoxazole (IZL) derivatives against two human cancer cell lines. Data are presented as mean ± standard deviation.
Expert Analysis: The data clearly indicate that IZL-03 is the most potent derivative from this series, exhibiting single-digit micromolar activity. While not as potent as the clinical standard, Doxorubicin, its activity is significant for a lead compound. The structural difference in IZL-03, which may involve the addition of a specific functional group that enhances cell permeability or target binding, is the likely cause of its superior performance compared to IZL-01 and IZL-02. This compound was selected for further mechanistic investigation.
Mechanistic Insight: Apoptosis Induction
A key question following a cytotoxicity screen is whether the compound induces programmed cell death (apoptosis) or necrosis. Apoptosis is often a preferred mechanism for anticancer agents. Many isoxazole derivatives act by inducing apoptosis.[5] We utilized a Caspase-Glo® 3/7 Assay to quantify the activation of executioner caspases 3 and 7, which are central to the apoptotic pathway.
Caption: Simplified workflow of IZL-03 induced apoptosis via caspase activation.
A dose-dependent increase in caspase-3/7 activity was observed in cells treated with IZL-03, confirming that it induces apoptosis. This is a favorable characteristic for a potential anticancer drug candidate.
Comparative Antimicrobial Activity
Isoxazole derivatives are known to possess broad-spectrum antimicrobial properties.[4][9][10] We evaluated our compounds against clinically relevant Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast.
Experimental Protocol: Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay is the gold standard for quantifying antimicrobial potency.
-
Inoculum Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) and yeast (Candida albicans) were cultured overnight. The inoculum was standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for yeast.
-
Compound Preparation: Compounds were serially diluted two-fold across a 96-well plate.
-
Inoculation and Incubation: The standardized inoculum was added to each well. Plates were incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the compound that resulted in no visible growth. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were used as controls.
Comparative Performance Data
| Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| IZL-01 | 16 | 32 | 64 |
| IZL-02 | >128 | >128 | >128 |
| IZL-03 | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of IZL derivatives against pathogenic microbes.
Expert Analysis: Consistent with the anticancer results, IZL-03 demonstrated the most potent and broad-spectrum antimicrobial activity. Its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, is a highly desirable trait. The MIC values, while not as low as clinical antibiotics, are promising for a novel scaffold and suggest a mechanism that may be distinct from existing drugs, which is valuable in the context of rising antimicrobial resistance.
Comparative Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, have established anti-inflammatory roles.[1] We assessed the potential of our compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells were seeded in a 96-well plate.
-
Treatment and Stimulation: Cells were pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. The cells were then incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. Absorbance was read at 540 nm.
-
Data Analysis: The percentage of NO inhibition relative to the LPS-only control was calculated to determine the IC₅₀ value.
Comparative Performance Data
| Compound | NO Inhibition IC₅₀ (µM) |
| IZL-01 | 15.2 ± 1.8 |
| IZL-02 | 45.1 ± 5.2 |
| IZL-03 | 9.8 ± 1.1 |
| Dexamethasone (Control) | 0.5 ± 0.07 |
Table 3: Comparative anti-inflammatory activity (NO inhibition) of IZL derivatives.
Caption: Experimental workflow for the in vitro anti-inflammatory NO assay.
Expert Analysis: The trend continues with IZL-03 showing the most effective inhibition of nitric oxide production. This suggests that the structural features enhancing its anticancer and antimicrobial effects also contribute to its anti-inflammatory potential, possibly through interaction with a common upstream signaling pathway, such as NF-κB.
Conclusion and Future Outlook
This comparative guide demonstrates a clear and consistent performance advantage for the novel derivative IZL-03 across three distinct in vitro therapeutic assays. Its multifaceted biological activity—exhibiting cytotoxic, broad-spectrum antimicrobial, and anti-inflammatory properties—makes it a highly attractive lead compound.
The self-validating nature of the described protocols, which include industry-standard positive controls, provides high confidence in these initial findings. The next logical steps in the development of IZL-03 involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing further analogues of IZL-03 to refine potency and selectivity.
-
Advanced In Vitro Assays: Investigating the specific molecular target(s) and conducting selectivity profiling against normal human cell lines.
-
In Vivo Studies: Progressing the compound to animal models to evaluate efficacy, pharmacokinetics, and safety.
The data presented herein underscore the therapeutic promise held by derivatives of the this compound scaffold and establish a clear path forward for the preclinical development of IZL-03.
References
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Kumar, M., & Singh, P. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
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Sharma, V., & Kumar, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
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Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]
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Al-Ostath, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences. [Link]
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Jacob, J., et al. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Indo American Journal of Pharmaceutical Sciences. [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
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Kumar, R., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
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Pedada, S. R., et al. (2016). Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. [Link]
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Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Isopropylisoxazole-3-carbonyl Chloride
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Isopropylisoxazole-3-carbonyl chloride. This document moves beyond a simple checklist to offer a foundational understanding of the chemical principles at play, ensuring that researchers, scientists, and drug development professionals can manage this reactive compound with confidence and safety. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and authoritative sources.
Foundational Principles: Understanding the Reactivity
This compound is a bifunctional molecule whose disposal procedure is dictated by the reactivity of its two core components: the acyl chloride group and the isoxazole ring.
-
Acyl Chloride Reactivity : The carbonyl chloride moiety is highly electrophilic and, therefore, extremely reactive towards nucleophiles. It reacts vigorously and exothermically with water and other protic solvents (like alcohols) in a process called hydrolysis to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1] This reactivity is the primary and immediate hazard, as an uncontrolled reaction can lead to violent splashing and the release of corrosive HCl gas.[2][3] The fundamental goal of disposal is to control this reaction, a process known as "quenching."[2][4]
-
Isoxazole Ring Stability : The isoxazole ring is a generally stable aromatic heterocycle. However, its stability can be compromised under certain conditions, particularly under strongly basic (high pH) and elevated temperature conditions, which can lead to ring-opening.[5][6] While stable at acidic and neutral pH at ambient temperatures, studies on related isoxazole-containing compounds show significant degradation under basic conditions (pH 10).[6] This is a critical consideration when choosing a neutralization agent, as a highly basic solution could potentially open the isoxazole ring, creating a more complex waste stream.
Therefore, the ideal disposal strategy involves a slow, controlled neutralization of the acyl chloride group under conditions that preserve the integrity of the isoxazole ring.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary hazards associated with this compound are derived from its classification as a corrosive and water-reactive substance.[7][8]
Table 1: Summary of Key Hazards
| Hazard Type | Description | Primary References |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage upon contact.[7][8] | [7][8][9] |
| Water Reactivity | Reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[7][10] | [7][10] |
| Inhalation Toxicity | Vapors and mists are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[8][9][11] |[8][9][11] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection : Chemical splash goggles used in combination with a full-face shield.[1]
-
Hand Protection : Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves prior to use.[10][12]
-
Body Protection : A flame-retardant laboratory coat. An apron may be used for additional protection.[1]
-
Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or HCl gas.[2][12]
Disposal Workflow: A Logical Framework
The entire disposal process, from initial preparation to final waste storage, can be visualized as a logical workflow. This ensures that all safety and procedural steps are followed in the correct sequence.
Caption: Workflow for the safe neutralization and disposal of this compound.
Step-by-Step Neutralization Protocol
This protocol is designed for the safe quenching of small quantities (typically <10 g) of this compound in a standard laboratory setting.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)
-
Crushed ice and water
-
A beaker or flask at least 10 times the volume of the quenching solution
-
A larger container for an ice bath
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriately labeled halogenated organic waste container[13][14]
Procedure:
-
Prepare the Quenching Solution : In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker. Sodium bicarbonate is preferred over stronger bases like sodium hydroxide as it reacts more controllably and is less likely to induce isoxazole ring-opening.[1] Place this beaker into a larger container filled with an ice-water bath to dissipate the heat that will be generated.[1] Begin stirring the solution gently.
-
Slow Addition of the Acyl Chloride : Using a pipette or dropping funnel, add the this compound waste to the cold, stirring bicarbonate solution very slowly, drop by drop.[2] A vigorous reaction will occur, evidenced by gas evolution (CO₂ and HCl, which is immediately neutralized). The rate of addition must be controlled to prevent the reaction from becoming too vigorous and splashing out of the container.[3][15]
-
Monitor the Reaction : Continue stirring the mixture and monitor the reaction closely. Ensure the temperature does not rise excessively. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
-
Ensure Complete Neutralization : Once all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete. The mixture should become quiescent with no further gas evolution.
-
Verify and Adjust pH : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a meter. The ideal pH for the final waste solution should be between 6 and 8. If it is still acidic, add more sodium bicarbonate solution. If a strong base was used and the solution is too basic, it can be neutralized with dilute hydrochloric or sulfuric acid.[3]
Waste Management and Segregation
Proper segregation of chemical waste is critical for safety and regulatory compliance.
-
Classification : The neutralized solution contains the sodium salt of 5-isopropylisoxazole-3-carboxylic acid and sodium chloride in water. However, because the original compound was a halogenated organic, the final waste stream must be managed as Halogenated Organic Waste .[13][16][17] Do not mix this waste with non-halogenated solvent waste.[14][17]
-
Labeling and Storage :
-
Transfer the final, neutralized solution to a designated hazardous waste container.
-
The container must be clearly labeled with a "Hazardous Waste" tag.[12][14]
-
List all chemical constituents on the label, including "Water," "Sodium 5-isopropylisoxazole-3-carboxylate," and "Sodium Chloride."[13][16]
-
Keep the waste container tightly closed except when adding waste.[14][16]
-
Store the container in a designated satellite accumulation area within secondary containment.[11][12]
-
Spill Management
In the event of a spill of pure this compound:
-
Evacuate and Alert : Evacuate the immediate area and alert colleagues. If the spill is large or you are not trained to handle it, call your institution's emergency response team.[16]
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
Contain : For small spills, use an inert absorbent material like dry sand or vermiculite to contain the liquid. Do NOT use water or combustible materials.
-
Neutralize : Cautiously cover the absorbent material with sodium bicarbonate powder to neutralize the acid chloride.
-
Collect and Dispose : Carefully scoop the mixture into a sealed, labeled container for disposal as hazardous waste.[16]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. 2
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BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem. 5
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KGROUP. (2006). Quenching Reactive Substances. KGROUP. 3
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Bucknell University. (2016). Hazardous Waste Segregation. 13
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. 16
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. 18
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BenchChem. (2025). Safe Disposal of Tricos-22-enoyl Chloride: A Step-by-Step Guide for Laboratory Professionals. BenchChem. 1
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. 14
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Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. 17
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ResearchGate. (2025). Structure and stability of isoxazoline compounds. 19
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Wikipedia. (n.d.). Isoxazole. 20
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ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. 6
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BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem. 21
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Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. 12
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Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. 22
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Sigma-Aldrich. (2024). Safety Data Sheet - Tricyclo[3.3.1.1'3,7]decane-1-carbonyl chloride. 10
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Methylisoxazole-3-carbonyl chloride. 7
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TCI Chemicals. (2025). Safety Data Sheet - 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. 23
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Fisher Scientific. (2025). Safety Data Sheet - Isoxazole-5-carbonyl chloride. 8
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. 15
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Fisher Scientific. (2024). Safety Data Sheet - Isoxazole-5-carbonyl chloride. 9
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Berry Group. (n.d.). Generating and Quenching Reactive Gases. University of Wisconsin. 24
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Fisher Scientific. (2025). Safety Data Sheet - 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. 25
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University of Tennessee Knoxville. (n.d.). Standard Operating Procedure - Hydrochloric Acid. 11
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EPFL. (n.d.). Protocol for quenching reactive chemicals. 4
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CymitQuimica. (n.d.). Safety Data Sheet - 3-Methyl-5-phenylisoxazole-4-carbonyl chloride. 26
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Semantic Scholar. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine. 27
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. 28
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National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem Compound Database. 29
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Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. 30
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Chemsrc. (n.d.). CAS#:61152-05-4 | 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride. 31
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A Senior Application Scientist's Guide to Handling 5-Isopropylisoxazole-3-carbonyl Chloride
For the discerning researcher engaged in the synthesis of novel chemical entities, the mastery of handling reactive reagents is paramount. 5-Isopropylisoxazole-3-carbonyl chloride, a key building block in many synthetic pathways, demands such mastery. Its utility is matched by its hazardous nature, a common characteristic of acyl chlorides. This guide provides a deep, experience-driven framework for its safe handling, storage, and disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Inherent Risks: The Chemistry of Acyl Chlorides
This compound is a bifunctional molecule. The isoxazole ring provides a stable aromatic core, but the acyl chloride moiety is the center of its reactivity and hazards. Acyl chlorides are highly electrophilic and will react readily with any nucleophile they encounter.
The primary hazard stems from its violent reaction with water, including ambient moisture, to produce hydrochloric acid and the corresponding carboxylic acid.[1] This reaction is exothermic and the resulting HCl is a corrosive gas. It is this reactivity that dictates the stringent handling and storage protocols required.
Key hazards associated with this compound and similar acyl chlorides include:
-
Severe Skin Corrosion and Burns: Direct contact will cause immediate and severe chemical burns.[2][3][4]
-
Serious Eye Damage: The substance is corrosive to the eyes and can cause irreversible damage, including blindness.[2]
-
Respiratory Irritation: Inhalation of vapors or the HCl gas produced upon hydrolysis will irritate the respiratory tract.[2]
-
Reactivity: It is incompatible with bases, alcohols, amines, and reducing agents.[2]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE is non-negotiable. A multi-layered approach is essential to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5] | Protects against splashes and fumes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Provides a barrier against direct skin contact. Double-gloving is recommended. |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Protects against accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][6][7][8] | A fume hood is the primary engineering control to prevent inhalation of harmful vapors. |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound is critical.
Receiving and Storage
-
Inspect upon Receipt: Check for any damage to the container. If compromised, handle with extreme caution and follow spill procedures.
-
Inert Atmosphere Storage: Store the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).[2][7][8] This is crucial to prevent hydrolysis from ambient moisture.
-
Designated Storage Area: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][4][7][8] Store away from incompatible materials.[2]
Handling and Use
The following workflow should be strictly adhered to when using this compound:
Caption: Workflow for Handling this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is vital.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do so.[2][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2][3] Rinse mouth with water. Seek immediate medical attention. |
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials.
-
Neutralize: Cautiously and slowly add a neutralizing agent such as sodium bicarbonate to the absorbed material.
-
Collect and Dispose: Place the neutralized material in a sealed container for hazardous waste disposal.[10]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all waste, including empty containers and contaminated materials, in clearly labeled, sealed containers.
-
Quenching: Unused or excess reagent should be slowly and carefully quenched by adding it to a stirred, cooled solution of sodium bicarbonate. This should be done in a fume hood.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][4][7]
By adhering to these protocols, you can confidently and safely utilize this compound in your research, advancing your scientific goals while maintaining the highest standards of laboratory safety.
References
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- 3-Methyl-5-phenylisoxazole-4-carbonyl chloride Safety D
- 5-Methylisoxazole-3-carbonyl chloride Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
- 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride Safety Data Sheet. (2025, August 7). TCI Chemicals.
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
- Isoxazole-5-carbonyl chloride Safety Data Sheet. (2024, March 30). Fisher Scientific.
- Safety Data Sheet. (2025, May 1). Fisher Scientific.
- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). MilliporeSigma.
- Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.
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- Hydrochloric acid Safety Data Sheet. (2009, August 24). Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
